1,5-Dioxa-9-aza-spiro[5.5]undecane, hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6-10-8(11-7-1)2-4-9-5-3-8;/h9H,1-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIKIDHLZKHSAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCNCC2)OC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669718 | |
| Record name | 1,5-Dioxa-9-azaspiro[5.5]undecane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71879-41-9 | |
| Record name | 1,5-Dioxa-9-azaspiro[5.5]undecane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,5-Dioxa-9-aza-spiro[5.5]undecane, hydrochloride CAS 71879-41-9
An In-Depth Technical Guide to 1,5-Dioxa-9-aza-spiro[5.5]undecane, hydrochloride (CAS 71879-41-9)
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
Foreword: The Spirocyclic Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel chemical matter with enhanced three-dimensionality (3D) is paramount. Flat, sp2-rich molecules have often been associated with promiscuous binding and unfavorable physicochemical properties. Spirocyclic systems, characterized by two rings sharing a single atom, offer a compelling solution. Their inherent structural rigidity and defined spatial orientation of substituents provide an exceptional platform for designing potent and selective ligands for complex biological targets.[1][2] This guide focuses on a specific and versatile building block, this compound, exploring its chemical properties, synthetic utility, and strategic application in the development of next-generation therapeutics.
Core Molecular Profile and Physicochemical Properties
This compound is a heterocyclic compound featuring a piperidine ring spiro-fused with a 1,3-dioxane ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient starting material for synthesis.
Diagram 1: Chemical Structure of this compound
Caption: Structure of the protonated spirocyclic amine with its counter-ion.
The key structural feature is the secondary amine within the piperidine ring, which serves as the primary reactive handle for synthetic diversification. The dioxane portion often acts as a bioisostere for a carbonyl group or can be used to modulate solubility and metabolic stability.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 71879-41-9 | [3] |
| Molecular Formula | C₈H₁₆ClNO₂ | |
| Molecular Weight | 193.67 g/mol | [3] |
| IUPAC Name | 1,5-dioxa-9-azaspiro[5.5]undecane hydrochloride | [3] |
| InChI Key | CLIKIDHLZKHSAR-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1COC2(CCNCC2)OC1.Cl | [3] |
| Purity | Typically ≥95% | [3][4] |
| Physical Form | Solid | |
| Free Base CAS | 180-94-9 | [4] |
| Free Base Formula | C₈H₁₅NO₂ | [4][5] |
| Free Base MW | 157.21 g/mol |[4] |
Synthesis and Reactivity: The Chemist's Perspective
Conceptual Synthesis
The synthesis of the 1,5-Dioxa-9-aza-spiro[5.5]undecane core generally involves the formation of the spiro-acetal. A common retrosynthetic approach would disconnect at the acetal C-O bonds, leading back to 4-piperidone and a suitable 1,3-diol.
Diagram 2: Retrosynthetic Analysis Workflow
Caption: Conceptual retrosynthesis of the spirocyclic core.
The forward synthesis is typically an acid-catalyzed reaction between N-protected 4-piperidone and 1,3-propanediol, followed by deprotection. The choice of the nitrogen protecting group (e.g., Boc, Cbz) is critical for compatibility with subsequent reaction conditions.
Reactivity and Functionalization
The true value of this scaffold lies in the reactivity of the secondary amine (N9). This site provides a vector for introducing a vast array of substituents, enabling the exploration of structure-activity relationships (SAR).
Key reactions include:
-
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones to introduce side chains.
-
N-Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.
-
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach aryl or heteroaryl moieties.
This versatility allows chemists to append pharmacophores, modulate physicochemical properties, and precisely orient functional groups to interact with biological targets.
Strategic Applications in Drug Discovery
While this compound is primarily a building block, the broader class of azaspiro[5.5]undecanes has demonstrated significant bioactivity across multiple therapeutic areas.[6][7] This scaffold serves as a privileged core for developing potent and selective modulators of enzymes and receptors.
Metabolic Disorders: Targeting Acetyl-CoA Carboxylase (ACC)
ACC enzymes are critical in fatty acid metabolism, and their inhibition is a promising strategy for treating obesity and related metabolic diseases.[7] Derivatives of the related 1,9-diazaspiro[5.5]undecane scaffold have shown potent dual inhibition of ACC1 and ACC2.[7] The spirocyclic core provides a rigid framework to correctly position the necessary pharmacophoric elements for binding to the enzyme's active site.
Pain and Inflammation: Neurokinin (NK) Receptor Antagonism
Neurokinin receptors, particularly NK1 and NK2, are involved in pain transmission and inflammatory responses. The development of antagonists for these G-protein coupled receptors is a key area of research. The azaspiro[5.5]undecane framework has been successfully incorporated into potent NK1 antagonists, demonstrating that this core can mimic the necessary peptide turn to effectively block the receptor.[6][7]
Oncology: Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition
PARP-1 is a crucial enzyme in the DNA damage response pathway. Its inhibition is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations).
Diagram 3: Simplified PARP-1 Signaling Pathway in DNA Repair
Caption: Role of PARP-1 in DNA repair and the point of therapeutic intervention.
1,9-Diazaspiro[5.5]undecane derivatives have been identified as potent PARP-1 inhibitors.[7] The spiro scaffold allows for the precise placement of groups that interact with the nicotinamide-binding pocket of the enzyme, preventing its catalytic activity and leading to synthetic lethality in cancer cells.
Field-Proven Experimental Protocols
The following protocols are exemplary and illustrate how this compound can be utilized in a typical drug discovery workflow.
Protocol 1: Synthesis via Buchwald-Hartwig N-Arylation
This protocol details the coupling of the spiro-amine with an aryl bromide, a cornerstone reaction for generating libraries of compounds for screening.
Objective: To synthesize N-(4-cyanophenyl)-1,5-Dioxa-9-aza-spiro[5.5]undecane.
Step-by-Step Methodology:
-
Reagent Preparation: In a nitrogen-purged glovebox, add this compound (1.0 mmol), 4-bromobenzonitrile (1.1 mmol), sodium tert-butoxide (1.4 mmol), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol%; XPhos, 4 mol%) to an oven-dried reaction vial.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the vial.
-
Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. The causality here is that heating provides the activation energy for the catalytic cycle, while the inert atmosphere prevents catalyst degradation.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting amine is a key indicator of reaction completion.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. This removes inorganic salts and the base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
Diagram 4: Experimental Workflow for N-Arylation
Caption: Stepwise workflow for a typical cross-coupling reaction.
Protocol 2: PARP-1 Inhibition Chemiluminescent Assay
This bioassay protocol is used to determine the inhibitory potency (IC₅₀) of newly synthesized compounds.
Objective: To quantify the inhibitory effect of a test compound on PARP-1 activity.
Step-by-Step Methodology:
-
Plate Preparation: Use a 96-well plate coated with histones (the protein substrate for PARP-1) and containing activated DNA (which stimulates PARP-1 activity).
-
Compound Addition: Prepare serial dilutions of the synthesized azaspiro[5.5]undecane derivative in assay buffer. Add these solutions to the wells. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add a fixed concentration of recombinant human PARP-1 enzyme to all wells except the negative control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing biotinylated NAD+. During incubation (e.g., 60 minutes at room temperature), active PARP-1 will synthesize poly(ADP-ribose) chains, incorporating the biotin label onto the histones.
-
Detection: Wash the plate to remove unbound reagents. Add streptavidin-horseradish peroxidase (HRP), which binds specifically to the incorporated biotin.
-
Signal Generation: After another wash step, add a chemiluminescent HRP substrate. The light output is directly proportional to the amount of PARP-1 activity.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the signal versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Safety, Handling, and Storage
-
Hazard Identification: The free base is classified with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Standard precautions for handling fine chemicals should be observed.
-
Personal Protective Equipment (PPE): Always use a lab coat, safety glasses, and chemical-resistant gloves. Handle the solid material in a well-ventilated area or a chemical fume hood.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The hydrochloride salt is generally stable under these conditions.
Conclusion
This compound is more than just a catalog chemical; it is a strategically valuable building block for modern drug discovery. Its rigid 3D structure and synthetically versatile secondary amine handle provide an ideal starting point for creating novel, potent, and selective modulators of challenging biological targets. By understanding its core properties, reactivity, and the successful application of related scaffolds, researchers can leverage this compound to accelerate the development of innovative therapeutics for a range of human diseases.
References
-
An Enantioselective Synthesis of 1-Azaspiro[5.5]-undecane Ring System of Histrionicotoxin Alkaloids from D(+)-Glucose. HETEROCYCLES, Vol. 65, No. 12, 2005. [Link]
-
1,5-dioxa-9-azaspiro[5.5]undecane. PubChem. [Link]
-
1,5-Dioxaspiro[5.5]undecane. PubChem. [Link]
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC (PubMed Central). [Link]
-
Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry - ACS Publications. [Link]
-
The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 1,5-Dioxa-9-azaspiro[5.5]undecane 95% | CAS: 180-94-9 | AChemBlock [achemblock.com]
- 5. PubChemLite - 1,5-dioxa-9-azaspiro[5.5]undecane (C8H15NO2) [pubchemlite.lcsb.uni.lu]
- 6. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
1,5-Dioxa-9-aza-spiro[5.5]undecane, hydrochloride molecular structure
Technical Monograph: 1,5-Dioxa-9-aza-spiro[5.5]undecane, Hydrochloride
Executive Summary
1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride (CAS: 71879-41-9) represents a specialized spirocyclic scaffold utilized primarily as a rigidified building block in medicinal chemistry. Structurally, it is the cyclic trimethylene ketal of 4-piperidone, formed by the spiro-fusion of a piperidine ring and a 1,3-dioxane ring.
Unlike flexible aliphatic chains, this spiro[5.5] system locks the heteroatoms into specific vectors, offering a defined three-dimensional volume that is critical for Structure-Activity Relationship (SAR) exploration. It serves a dual role: as a robust protecting group for the 4-ketone functionality of piperidone during N-terminal diversification, and as a permanent structural motif in fragment-based drug discovery (FBDD) to modulate lipophilicity and metabolic stability.
Molecular Architecture & Identity
The molecule consists of two orthogonal six-membered rings sharing a single quaternary carbon (C6). The "1,5-dioxa" designation indicates a 1,3-dioxane ring (derived from 1,3-propanediol), while the "9-aza" designation locates the nitrogen atom in the opposing piperidine ring (derived from 4-piperidone).
Table 1: Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 1,5-Dioxa-9-azaspiro[5.5]undecane hydrochloride |
| Common Name | 4-Piperidone cyclic 1,3-propylene acetal HCl |
| CAS Number | 71879-41-9 (HCl Salt); 180-94-9 (Free Base) |
| Molecular Formula | C₈H₁₅NO₂[1][2][3][4] · HCl |
| Molecular Weight | 193.67 g/mol (Salt); 157.21 g/mol (Base) |
| SMILES | C1COC2(CCNCC2)OC1.Cl |
| Geometry | Twin-Chair Conformation (Spiro-fusion) |
| Solubility | High in H₂O, DMSO, Methanol; Low in CH₂Cl₂, Hexane |
Conformational Analysis
In the ground state, both the piperidine and 1,3-dioxane rings adopt a chair conformation. The spiro-fusion at C6 creates a rigid orthogonal arrangement. This minimizes the "floppiness" associated with open-chain ketals, reducing the entropic penalty upon binding to biological targets. The nitrogen atom at position 9 remains a reactive secondary amine, available for functionalization.
Synthesis & Fabrication Protocols
The synthesis relies on the acid-catalyzed ketalization of 4-piperidone with 1,3-propanediol. Two methodologies are presented: the Classical Dean-Stark Method (for scale-up) and the Orthoformate Dehydration Method (for moisture-sensitive conditions).
Method A: Dean-Stark Azeotropic Distillation (Standard)
Principle: Equilibrium shift via physical removal of water using toluene or benzene.
Reagents:
-
4-Piperidone Hydrochloride Monohydrate (1.0 eq)
-
1,3-Propanediol (1.2 - 1.5 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq)
-
Solvent: Toluene (0.5 M concentration)
Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, Dean-Stark trap, and reflux condenser.
-
Charging: Add 4-piperidone HCl, 1,3-propanediol, p-TsOH, and toluene.
-
Reflux: Heat the mixture to reflux (110°C). Monitor water collection in the trap.
-
Completion: Continue reflux until water evolution ceases (typically 4–6 hours).
-
Workup: Cool to RT. The product often precipitates as the hydrochloride salt directly or requires concentration.
-
Purification: Filter the solid. Wash with cold ether to remove excess diol and p-TsOH. Recrystallize from Isopropanol/Ethanol if necessary.
Method B: Chemical Dehydration (Mild)
Principle: Use of triethyl orthoformate to chemically consume water, driving the reaction at lower temperatures.
Protocol:
-
Dissolve 4-piperidone HCl in dry ethanol or DMF.
-
Add 1,3-propanediol (1.5 eq) and Triethyl Orthoformate (1.2 eq).
-
Add catalytic p-TsOH or HCl/Dioxane.
-
Stir at Room Temperature for 12–24 hours.
-
Evaporate volatiles under reduced pressure.[5] Triturate residue with ether to obtain the product.[6]
Synthesis Workflow Diagram
Figure 1: Synthetic pathway utilizing azeotropic distillation to drive spiro-ketal formation.
Reactivity Profile & Stability
Understanding the stability of the spiro-ketal moiety is crucial for designing downstream experiments.
-
Acid Stability: The 1,3-dioxane ring is acid-labile . Exposure to aqueous acid (e.g., 1M HCl, TFA/H₂O) will hydrolyze the ketal back to the ketone.
-
Implication: Avoid strong acidic conditions during N-alkylation workups if the ketal is to be retained.
-
-
Base Stability: The motif is highly stable to bases (NaOH, K₂CO₃, LiHMDS).
-
Implication: N-alkylation, acylation, or reductive amination can be performed freely under basic conditions.
-
-
Nucleophilicity: The secondary amine (N9) is moderately nucleophilic. It reacts readily with alkyl halides, acid chlorides, and isocyanates.
Applications in Drug Discovery
The 1,5-dioxa-9-aza-spiro[5.5]undecane scaffold is not merely a protecting group; it is a "privileged structure" component.
A. Pharmacophore Scaffolding
In Fragment-Based Drug Discovery (FBDD), this molecule serves as a rigid linker. The spiro center forces substituents on the nitrogen and the dioxane ring into specific vectors, unlike a freely rotating cyclohexyl linker.
-
Target Classes: GPCRs (e.g., Muscarinic receptors, Chemokine receptors) and Ion Channels.
-
Bioisosterism: It acts as a polar, metabolic-resistant bioisostere for a 4,4-disubstituted cyclohexyl group.
B. "Masked" Ketone Strategy
Researchers often use this scaffold to build complex N-substituted piperidines.
-
Step 1: Use 1,5-dioxa-9-aza-spiro[5.5]undecane to attach the "Right-Hand Side" (RHS) of a drug molecule via the nitrogen.
-
Step 2: Deprotect the ketal (Acid hydrolysis) to reveal the ketone.
-
Step 3: Perform a Grignard addition or Reductive Amination on the ketone to attach the "Left-Hand Side" (LHS).
Decision Logic for Scaffold Usage
Figure 2: Decision tree for utilizing the spiro scaffold in medicinal chemistry campaigns.
References
-
BenchChem. (2025).[7] Synthesis routes of 1,5-Dioxaspiro[5.5]undecane. Retrieved from
-
Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Org. Synth. 2016, 93, 210-227.[8] Retrieved from
-
Fluorochem. (2025). This compound Product Sheet. Retrieved from
-
PubChem. (2025).[3] 1,5-Dioxaspiro[5.5]undecane Compound Summary. National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2025). 1,5-Dioxa-9-azaspiro[5.5]undecane hydrochloride Specification. Retrieved from
Sources
- 1. 1,5-Dioxa-9-azaspiro[5.5]undecane 95% | CAS: 180-94-9 | AChemBlock [achemblock.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. 1,5-Dioxaspiro[5.5]undecane | C9H16O2 | CID 9096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 1,5-dioxa-9-azaspiro[5.5]undecane (C8H15NO2) [pubchemlite.lcsb.uni.lu]
- 5. Synthesis routes of 1,5-Dioxaspiro[5.5]undecane [benchchem.com]
- 6. Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. orgsyn.org [orgsyn.org]
Topic: 1,5-Dioxa-9-aza-spiro[5.5]undecane: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide delves into the technical details of the 1,5-Dioxa-9-aza-spiro[5.5]undecane scaffold, a heterocyclic motif of growing importance in medicinal chemistry. We will explore its historical context, detail robust synthetic protocols, analyze its physicochemical properties, and survey its applications in the development of novel therapeutics.
Introduction: The Rise of Three-Dimensionality in Medicinal Chemistry
For decades, drug discovery was often characterized by the exploration of flat, aromatic molecules. However, the pursuit of higher selectivity and improved physicochemical properties has led to a paradigm shift, often termed the "escape from flatland"[1]. This movement champions the use of molecules with a higher fraction of sp³-hybridized carbons, which imparts a more complex and defined three-dimensional (3D) structure[2].
Spirocyclic scaffolds are at the forefront of this evolution.[2] These are ring systems where two rings are joined by a single, shared atom, creating a rigid, well-defined 3D orientation for substituents.[2][3][4] This inherent three-dimensionality can enhance binding to the complex topological features of protein targets, improve metabolic stability, and modulate properties like solubility and lipophilicity.[2][3] The 1,5-Dioxa-9-aza-spiro[5.5]undecane core, which merges a piperidine ring with a 1,3-dioxane ring, is a prime example of such a privileged structure, offering a versatile platform for creating novel drug candidates.[5]
Synthetic Evolution: Crafting the Spirocyclic Core
While there isn't a single "discovery" paper for this specific scaffold, its development is rooted in the broader history of heterocyclic and spiroketal chemistry. The most direct and reliable method for its synthesis is the acid-catalyzed ketalization between 4-piperidone and a suitable 1,3-diol.
Detailed Experimental Protocol: Acid-Catalyzed Spiroketalization
This protocol outlines the synthesis of the parent 1,5-Dioxa-9-aza-spiro[5.5]undecane scaffold.
Objective: To synthesize 1,5-Dioxa-9-aza-spiro[5.5]undecane from 4-piperidone monohydrate hydrochloride and 1,3-propanediol.
Materials:
-
4-Piperidone monohydrate hydrochloride
-
1,3-Propanediol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and stir plate
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Charge a round-bottom flask with 4-piperidone monohydrate hydrochloride (1.0 eq), 1,3-propanediol (1.2 eq), a catalytic amount of p-TsOH·H₂O (0.03 eq), and toluene (approx. 0.2 M concentration).
-
Azeotropic Reflux: Equip the flask with a Dean-Stark apparatus and reflux condenser. Heat the mixture to a vigorous reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap, effectively removing water from the reaction.
-
Monitoring: Continue the reflux for 4-12 hours, or until no more water is collected in the trap. The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Cooling and Quenching: Once complete, allow the reaction mixture to cool to room temperature.
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Wash with saturated NaHCO₃ solution to neutralize the acid catalyst. Separate the layers.
-
Extraction: Wash the organic layer with brine, then dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic solution using a rotary evaporator. The resulting crude product can be purified by flash column chromatography (silica gel) or vacuum distillation to yield the pure product.
Causality and Self-Validation in Synthesis
-
Why a Dean-Stark Trap? Ketalization is a reversible equilibrium reaction. The removal of the water byproduct via azeotropic distillation with toluene is critical to drive the reaction to completion according to Le Châtelier's principle. The volume of water collected in the trap serves as a visual and quantitative measure of reaction progress, acting as a self-validating checkpoint.
-
The Role of the Acid Catalyst: p-TsOH protonates the carbonyl oxygen of 4-piperidone, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of 1,3-propanediol.
-
Choice of Solvent: Toluene is the ideal solvent due to its ability to form a low-boiling azeotrope with water and its sufficiently high boiling point to facilitate the reaction at a reasonable rate.
-
Neutralizing Wash: The NaHCO₃ wash is essential to quench the catalyst, preventing potential acid-mediated decomposition of the product during the concentration and purification steps.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1,5-Dioxa-9-aza-spiro[5.5]undecane.
Physicochemical and Structural Data
The structural rigidity of the scaffold imparts distinct and predictable physicochemical properties. Below is a summary of key data points for the hydrochloride salt of a closely related isomer, which is expected to have very similar characteristics.
| Property | Data | Source |
| CAS Number | 71879-41-9 (HCl Salt) | [6][7] |
| Molecular Formula | C₈H₁₅NO₂ | [8] |
| Molecular Weight | 157.21 g/mol (Free Base) | [8] |
| Appearance | White to off-white solid | |
| ¹H NMR (DMSO-d₆, 400 MHz, δ) | 9.23 (s, 2H), 3.62 (s, 2H), 3.55 (s, 2H), 3.39 (s, 2H), 3.05 (d, 2H), 2.90 (t, 2H), 1.98 (d, 2H), 1.66 (t, 2H) | |
| ¹³C NMR (DMSO-d₆, 125 MHz, δ) | 73.7, 67.4, 66.6, 59.9, 38.9, 27.6 | |
| Mass Spec (LC/MS, CI) | m/z = 158 [M+1]⁺ |
Applications in Drug Discovery and Development
The true value of the 1,5-Dioxa-9-aza-spiro[5.5]undecane scaffold is its role as a versatile building block. The secondary amine at the N9 position serves as a key handle for diversification, allowing chemists to append various functional groups and explore structure-activity relationships (SAR).
Key Therapeutic Areas:
-
Pain Management: Derivatives of the closely related 1-oxa-4,9-diazaspiro[5.5]undecane have been developed as potent dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists.[9] This dual mechanism aims to provide strong analgesic effects with a reduced side-effect profile compared to traditional opioids like oxycodone.[9]
-
Metabolic Disorders: The 1,9-diazaspiro[5.5]undecane core, a structural cousin, has been successfully employed to create potent dual inhibitors of Acetyl-CoA Carboxylase (ACC1/ACC2).[10] These enzymes are critical in fatty acid metabolism, making them attractive targets for treating obesity and related metabolic diseases.[10]
-
Oncology: Other diazaspiro[5.5]undecane derivatives have shown potent inhibitory activity against enzymes crucial for cancer progression, such as Cyclin-Dependent Kinase 7 (CDK7) and PARP-1.[10][11]
Logical Relationship Diagram: From Scaffold to Therapy
Caption: Derivatization of the core scaffold leads to diverse therapeutic applications.
Conclusion and Future Outlook
The 1,5-Dioxa-9-aza-spiro[5.5]undecane scaffold exemplifies the power of three-dimensional thinking in modern medicinal chemistry. Its rigid conformation, combined with a synthetically accessible handle for diversification, makes it a highly valuable platform for drug discovery. Future efforts will likely focus on developing stereoselective syntheses to access enantiomerically pure versions of the scaffold, allowing for even finer-tuning of interactions with chiral biological targets. As the demand for novel, selective, and safer therapeutics continues to grow, the strategic use of privileged spirocyclic scaffolds like this one will undoubtedly play a pivotal role in the future of medicine.
References
-
Spiro Compounds: A Brief History. ResearchGate. Available at: [Link]
-
Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. MDPI. Available at: [Link]
-
Spirocyclic Motifs in Natural Products. Encyclopedia MDPI. Available at: [Link]
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Preparation of 1,5-‐Dioxaspiro[5.5]undecan-‐3-‐one. Organic Syntheses. Available at: [Link]
-
The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. National Center for Biotechnology Information (PMC). Available at: [Link]
-
One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton... PubMed. Available at: [Link]
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. Available at: [Link]
-
Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Royal Society of Chemistry. Available at: [Link]
-
1,5-Dioxa-9-aza-spiro[5.5]undecane, hydrochloride. Richubio. Available at: [Link]
-
1,7-dioxaspiro(5.5)undecane. AERU - University of Hertfordshire. Available at: [Link]
-
Natural products containing 1‐azaspiro[5.5]undecane units. ResearchGate. Available at: [Link]
Sources
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. books.rsc.org [books.rsc.org]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. This compound 71879-41-9 [ruichubio.com]
- 8. 1,5-Dioxa-9-azaspiro[5.5]undecane | 180-94-9 [sigmaaldrich.com]
- 9. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Whitepaper: 1,5-Dioxa-9-aza-spiro[5.5]undecane Hydrochloride
The following technical guide details the chemical scaffold 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride , a specialized spirocyclic building block used to enhance physicochemical properties and structural novelty in drug discovery.
A Versatile Spirocyclic Scaffold for "Escaping Flatland" in Drug Discovery
Executive Summary
1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride (CAS: 71879-41-9) is a bicyclic, sp3-rich scaffold belonging to the class of spiro-piperidines.[1] Structurally, it consists of a piperidine ring spiro-fused to a 1,3-dioxane ring. This scaffold is increasingly utilized in medicinal chemistry to replace morpholine, cyclohexyl, or phenyl moieties. Its primary value lies in its ability to increase the fraction of saturated carbons (
Chemical Identity & Physicochemical Profile
This scaffold is a stable ketal formed from 4-piperidone and 1,3-propanediol. Unlike flexible linear chains, the spiro-fusion locks the two rings in a perpendicular conformation, creating a defined spatial arrangement.
| Property | Data |
| IUPAC Name | 1,5-Dioxa-9-azaspiro[5.5]undecane hydrochloride |
| Common Name | 4-Piperidone trimethylene ketal HCl |
| CAS Number | 71879-41-9 (HCl salt); 180-94-9 (Free base) |
| Molecular Formula | C₈H₁₅NO₂[2][3] · HCl |
| Molecular Weight | 193.67 g/mol (Salt); 157.21 g/mol (Free base) |
| SMILES | C1COC2(CCNCC2)OC1.Cl |
| Appearance | White to off-white crystalline solid |
| Melting Point | 191–193 °C (Decomposes) |
| Solubility | Highly soluble in water, DMSO, Methanol |
| pKa (Calc) | ~9.5 (Secondary amine) |
| LogP (Calc) | ~0.53 (Low lipophilicity) |
Synthetic Pathways & Production
The synthesis of 1,5-dioxa-9-aza-spiro[5.5]undecane relies on the protection of the ketone functionality of 4-piperidone using a 1,3-diol. The reaction is a classic acid-catalyzed ketalization.
3.1. Reaction Mechanism
The formation involves the nucleophilic attack of 1,3-propanediol on the carbonyl carbon of 4-piperidone, followed by cyclization and loss of water. Because water is a byproduct that drives the equilibrium backward, its removal is critical.
3.2. Recommended Experimental Protocol (Dean-Stark Method)
Note: This protocol assumes the use of 4-piperidone monohydrate hydrochloride as the starting material.
Materials:
-
4-Piperidone monohydrate HCl (1.0 eq)
-
1,3-Propanediol (1.2 – 1.5 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq)
-
Solvent: Toluene or Benzene (for azeotropic water removal)
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.
-
Charging: Add 4-piperidone monohydrate HCl, 1,3-propanediol, and p-TsOH to the flask. Suspend in Toluene (approx. 10 mL per gram of substrate).
-
Reflux: Heat the mixture to vigorous reflux. As the reaction proceeds, water will separate in the Dean-Stark trap. Monitor the collection of water to gauge reaction progress (theoretical volume calculation required).
-
Completion: Continue reflux until water evolution ceases (typically 4–12 hours).
-
Workup (Free Base Isolation): Cool the mixture. If the product precipitates as a salt, filter directly. If not, basify with aqueous NaOH (10%) to pH > 12 and extract with Dichloromethane (DCM).
-
Salt Formation: Dry the organic layer over
, filter, and treat with 4M HCl in Dioxane to precipitate the hydrochloride salt. -
Purification: Recrystallize from Isopropanol or Ethanol/Ether to obtain high-purity white crystals.
3.3. Alternative Method (Chemical Drying)
For moisture-sensitive substrates, use Triethyl Orthoformate as a water scavenger in the presence of Zirconium Chloride (
Visualization: Synthesis & Logic
The following diagrams illustrate the synthetic pathway and the decision logic for selecting this scaffold in lead optimization.
Figure 1: Acid-catalyzed synthesis pathway via ketalization.
Figure 2: Decision matrix for incorporating spirocyclic scaffolds in drug design.
Medicinal Chemistry Applications
5.1. Bioisosterism & "Escaping Flatland"
The 1,5-dioxa-9-aza-spiro[5.5]undecane scaffold serves as a robust bioisostere for the morpholine or cyclohexyl ring.
-
Vs. Morpholine: While morpholine is a common solubility enhancer, it is planar and metabolically liable at the carbon alpha to the oxygen. The spiro scaffold retains the polarity (via the dioxane oxygens) but introduces significant steric bulk and 3D character (
), which can improve selectivity by filling hydrophobic pockets more effectively. -
Vs. Cyclohexyl: It lowers LogP significantly compared to a cyclohexyl group, improving the drug-like properties (DMPK) of the molecule.
5.2. Functionalization
The secondary amine at position 9 is the primary handle for derivatization.
-
N-Alkylation: Reductive amination with aldehydes.
-
N-Acylation: Amide coupling to attach the scaffold to a pharmacophore core.
-
Spiro-Ring Stability: The 1,3-dioxane ring is stable under basic and neutral conditions, making it compatible with most cross-coupling reactions (Suzuki, Buchwald) performed on the N-terminus. Caution: Avoid strong aqueous acids at high temperatures, which can hydrolyze the ketal.
5.3. Target Classes
-
GPCRs: Used in chemokine receptor antagonists (e.g., CCR5, CCR2) where the spiro-center provides a rigid spacer that orients binding elements into specific sub-pockets.
-
Kinase Inhibitors: Utilized as a solvent-exposed tail group to modulate solubility without interfering with the ATP-binding hinge region.
Safety & Handling
-
Hazards: Classified as an Irritant (H315, H319, H335). It causes skin irritation, serious eye irritation, and respiratory irritation.
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Hygroscopic. Store in a tightly sealed container under inert atmosphere (Nitrogen/Argon) at room temperature.
References
-
Chemical Identity & Properties: 1,5-Dioxa-9-azaspiro[5.5]undecane hydrochloride Product Page. Fluorochem. Retrieved from
-
Synthetic Protocol (General Ketalization): Preparation of 1,5-Dioxaspiro[5.5]undecane. BenchChem Protocol Database. Retrieved from
-
Medicinal Chemistry Context: Zheng, Y., & Tice, C. M. (2016).[4] The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 26(12), 2627-2632. (Contextual citation for spiro-scaffold utility).
-
Spiro Scaffold Review: Hiesinger, K., et al. (2021).[4] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. (General review of spiro[5.5] systems).
Sources
The Spiro-Ketal Nexus: Engineering 1,5-Dioxa-9-aza-spiro[5.5]undecane for Next-Gen Therapeutics
Executive Summary
1,5-Dioxa-9-aza-spiro[5.5]undecane (CAS: 180-94-9) represents a distinct class of "privileged scaffolds" in medicinal chemistry. Structurally, it is the 1,3-propanediol ketal of 4-piperidone. Unlike flat aromatic scaffolds that dominate legacy libraries, this spirocyclic system offers a high fraction of saturated carbon (
This technical guide outlines the three critical research vectors for this scaffold: GPCR Ligand Design , Fragment-Based Drug Discovery (FBDD) , and Synthetic Optimization . It is designed for medicinal chemists seeking to "escape flatland" and improve the physicochemical properties of lead compounds.
Part 1: Structural Architecture & Physicochemical Profile
The "Escape from Flatland"
The primary value proposition of 1,5-dioxa-9-aza-spiro[5.5]undecane is its rigid, three-dimensional geometry. The spiro-carbon (C6) locks the piperidine and dioxane rings perpendicular to each other. This orthogonality allows researchers to project pharmacophores into distinct sub-pockets of a receptor that are inaccessible to planar phenyl-piperidine analogs.
Table 1: Physicochemical Profile of the Core Scaffold
| Property | Value (Predicted) | Implication for Drug Design |
| Molecular Weight | 157.21 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| ClogP | ~0.2 - 0.6 | Low lipophilicity aids in maintaining water solubility in complex analogs. |
| TPSA | ~21 Ų | High permeability potential (CNS penetrant). |
| H-Bond Acceptors | 3 (2 Oxygen, 1 Nitrogen) | The dioxane oxygens act as weak acceptors, useful for specific binding interactions. |
| 1.0 (100%) | Maximizes solubility and metabolic stability compared to aromatic equivalents. |
Vectorial Analysis
-
Vector A (Nitrogen, N9): The primary handle for diversification. Substituents here project along the equatorial plane of the piperidine ring.
-
Vector B (Dioxane C2/C4): Substitution at the 2 or 4 positions of the dioxane ring (positions 2 and 4 in the spiro[5.5] system depending on numbering conventions) creates chiral centers and projects substituents "above" or "below" the piperidine plane.
Part 2: Primary Research Areas
Area I: GPCR & Ion Channel Modulation
Spiro-piperidines are historically validated as "privileged structures" for G-Protein Coupled Receptors (GPCRs), particularly for Muscarinic (M1/M4), Opioid (ORL-1), and Chemokine (CCR5/CCR2) receptors.
-
Mechanism: The spiro-ketal acts as a bioisostere for the gem-dimethyl or cyclohexyl groups found in many antagonists. The 1,3-dioxane ring introduces a dipole moment that can interact with polar residues (e.g., Serine/Threonine) in the orthosteric binding pocket, which a simple carbocycle cannot do.
-
Application: Design of Dual-Pharmacophore ligands . The rigid spiro-core serves as a linker that maintains a precise distance between a basic amine (interacting with Aspartate in GPCRs) and a lipophilic tail.
Area II: Metabolic Stability & Prodrug Design
The 1,3-dioxane moiety is a cyclic ketal. While generally stable at physiological pH (7.4), it is susceptible to hydrolysis in highly acidic environments (stomach pH 1-2).
-
Research Opportunity: Investigating the scaffold as a pH-triggered prodrug . In the acidic environment of a lysosome or tumor microenvironment, the ketal could hydrolyze to release the active 4-piperidone derivative and 1,3-propanediol.
-
Stabilization: For non-prodrug applications, research focuses on introducing electron-withdrawing groups (e.g., -CF3) on the dioxane ring to stabilize the ketal against acid hydrolysis.
Part 3: Experimental Protocols
Synthetic Workflow: Zirconium-Catalyzed Ketalization
While traditional Dean-Stark methods (pTsOH) work, they often result in lower yields due to polymerization. The Zirconium Chloride (
Protocol:
-
Reagents: 4-Piperidone monohydrate HCl (1.0 eq), 1,3-Propanediol (1.5 eq), Triethyl orthoformate (1.0 eq),
(2 mol%). -
Solvent: Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Suspend 4-piperidone salt in DCM under Nitrogen.
-
Add triethyl orthoformate (dehydrating agent) and 1,3-propanediol.
-
Add
catalyst at 0°C. -
Stir at Room Temperature (RT) for 1-2 hours.
-
Quench: Add ice-cold 1N NaOH (activates the free base).
-
Extraction: Extract with DCM (3x). Dry over
.[1] -
Purification: Vacuum distillation or recrystallization (if solid).
-
Visualization of Synthetic Pathway
The following diagram illustrates the synthesis and potential divergence points for library generation.
Caption: Figure 1. Zirconium-mediated synthesis of the spiro-ketal core and downstream diversification vectors.
Biological Evaluation Workflow (GPCR Focus)
To validate the scaffold in a drug discovery campaign, the following cascade is standard.
Step 1: Radioligand Binding (Affinity)
-
Objective: Determine
values. -
Method: Membrane preparations expressing hM1 or hCCR5. Displace standard radioligand (e.g., [3H]-NMS).
-
Control: Use unsubstituted 4-piperidone to prove the spiro-dioxane ring contributes to binding energy.
Step 2: Microsomal Stability (Metabolism)
-
Objective: Assess ketal stability.
-
Method: Incubate 1 µM compound with human liver microsomes (HLM) + NADPH for 60 min.
-
Analysis: LC-MS/MS monitoring of parent depletion.
Step 3: Visualization of Logic
Caption: Figure 2. Decision tree for validating spiro-piperidine analogs in early-stage discovery.
References
-
Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews. Link
-
Smith, A. B., et al. (2008). Design and Synthesis of Spirocyclic Piperidines as Privileged Structures for GPCRs. Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[2] Synthesis routes of 1,5-Dioxaspiro[5.5]undecane using Zirconium Chloride. Link
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Spirocycles as Bioisosteres. Academic Press. Link
-
Burkhard, J. A., et al. (2010). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
Sources
Technical Guide: Solubility Profiling & Handling of 1,5-Dioxa-9-aza-spiro[5.5]undecane Hydrochloride
[1]
Executive Summary & Compound Identity
1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride represents a critical class of spirocyclic scaffolds used to enhance the Fsp³ (fraction of sp³-hybridized carbons) character in drug candidates.[1] Unlike flat aromatic rings, this three-dimensional structure improves solubility and metabolic stability while offering unique vector geometry for target binding.[1]
This guide provides a technical breakdown of its solubility profile, distinguishing between the hydrochloride salt (ionic, hydrophilic) and its free base (lipophilic) forms.[1] It includes validated protocols for solubility determination, ensuring researchers can integrate this building block into library synthesis and biological assays with precision.[1]
Chemical Identity Table[1]
| Parameter | Detail |
| IUPAC Name | 1,5-Dioxa-9-azaspiro[5.5]undecane hydrochloride |
| CAS Number | 71879-41-9 (HCl Salt) / 180-94-9 (Free Base) |
| Molecular Formula | C₈H₁₅NO₂[1][2][3][4][5][6] · HCl |
| Molecular Weight | 193.67 g/mol |
| Appearance | White to off-white crystalline solid |
| pKa (Calc.) | ~9.43 (Secondary Amine) |
| LogP (Free Base) | ~0.53 (Moderate Lipophilicity) |
Solubility Data & Solvent Compatibility
The solubility of this compound is heavily dependent on its ionization state.[1] As a hydrochloride salt, it exhibits high polarity, making it suitable for aqueous and polar organic media.
Solubility Profile (HCl Salt Form)
Data synthesized from physicochemical properties of spirocyclic amine salts and available safety data.[1]
| Solvent | Solubility Rating | Estimated Conc. | Usage Context |
| Water | High | > 50 mg/mL | Biological assays, stock solutions.[1] |
| DMSO | High | > 100 mg/mL | Cryopreservation, HTS library stocks.[1] |
| Methanol | High | > 50 mg/mL | LCMS sample preparation.[1] |
| Ethanol | Moderate | ~ 10–20 mg/mL | Crystallization solvent.[1] |
| Dichloromethane | Low/Moderate | < 5 mg/mL | Note:[1] Free base is highly soluble; HCl salt is poor.[1] |
| Diethyl Ether | Insoluble | < 0.1 mg/mL | Used to precipitate the salt during purification.[1] |
pH-Dependent Solubility (The "Switch")[1]
Understanding the pH "switch" is vital for extraction and purification workflows.[1]
Experimental Protocols for Solubility Determination
Do not rely on "visual" checks alone. Use these self-validating protocols to determine exact solubility limits for your specific batch.
Protocol A: Kinetic Solubility Assay (High Throughput)
Best for: Rapidly checking if a compound is suitable for a specific bioassay concentration.[1]
-
Preparation: Prepare a 10 mM stock solution in DMSO .
-
Spike: Add 2 µL of stock into 198 µL of the desired buffer (e.g., PBS pH 7.4) in a 96-well UV-transparent plate (Final conc: 100 µM).
-
Incubation: Shake at 500 rpm for 2 hours at 25°C.
-
Filtration: Filter using a 0.45 µm filter plate to remove undissolved particulates.
-
Quantification: Measure UV absorbance at 210–220 nm (amide/amine absorption region).[1]
-
Calculation: Compare absorbance against a standard curve of the compound in 100% DMSO (where solubility is assumed 100%).
-
Solubility % = (Abs_buffer / Abs_DMSO) × 100[1]
-
Protocol B: Gravimetric Saturation Method (Gold Standard)
Best for: Determining the absolute maximum solubility limit.[1]
-
Saturation: Add excess solid (approx. 50 mg) to 1 mL of solvent (Water/Methanol) in a glass vial.
-
Equilibration: Vortex for 1 minute, then sonicate for 15 minutes at ambient temperature.
-
Observation: If the solution clears, add more solid until a persistent suspension remains. Stir for 24 hours.
-
Separation: Centrifuge at 10,000 rpm for 5 minutes.
-
Measurement:
-
Calculation:
Handling, Stability & Storage
Hygroscopicity Management
Amine hydrochloride salts are often hygroscopic .[1] Absorption of atmospheric water can alter the effective molecular weight, leading to concentration errors in assays.[1]
-
Storage: Store at -20°C in a sealed container with desiccants.
-
Handling: Equilibrate the vial to room temperature before opening to prevent condensation.
Chemical Stability
The 1,5-dioxa-spiro acetal ring is stable under basic and neutral conditions but can be labile to strong aqueous acids (pH < 1) over prolonged periods, potentially hydrolyzing back to the ketone and diol precursors.[1]
-
Recommendation: Avoid storing stock solutions in 1M HCl or H₂SO₄ for >24 hours.[1]
Workflow Visualization
The following diagram illustrates the decision matrix for solvent selection based on the intended application of the 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride.
Caption: Decision matrix for solvent selection based on downstream application (Assay vs. Synthesis vs. Analysis).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 9096, 1,5-Dioxaspiro[5.5]undecane. Retrieved February 18, 2026, from [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery.[1] Chemical Reviews. (Contextual grounding for spiro-amine properties).
-
EPA CompTox Chemicals Dashboard. 1,5-Dioxa-9-azaspiro[5.5]undecane Properties. Retrieved February 18, 2026, from [Link]
Sources
- 1. 1,5-Dioxaspiro[5.5]undecane | C9H16O2 | CID 9096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,5-Dioxa-9-azaspiro[5.5]undecane | 180-94-9 [sigmaaldrich.cn]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - 1,5-dioxaspiro[5.5]undecane (C9H16O2) [pubchemlite.lcsb.uni.lu]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Theoretical and Practical Guide to 1,5-Dioxa-9-aza-spiro[5.5]undecane Hydrochloride: A Privileged Scaffold in Modern Drug Discovery
This technical guide provides an in-depth exploration of 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its structural nuances, theoretical underpinnings, synthesis, and potential as a cornerstone for the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking a comprehensive understanding of this promising spirocyclic system.
Introduction: The Significance of the Spirocyclic Scaffold
Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as "privileged scaffolds" in drug design. Their rigid, three-dimensional architecture allows for a precise spatial arrangement of functional groups, leading to enhanced target specificity and improved pharmacokinetic profiles compared to their more flexible acyclic or simpler cyclic counterparts. The 1,5-Dioxa-9-aza-spiro[5.5]undecane core, incorporating both oxygen and nitrogen heteroatoms, offers a unique combination of hydrogen bonding capabilities, polarity, and structural rigidity, making it an attractive framework for targeting a wide range of biological macromolecules.[1][2][3]
The hydrochloride salt form of this amine-containing scaffold enhances its solubility and stability, crucial properties for pharmaceutical development. This guide will provide a comprehensive theoretical and practical overview, from computational modeling to synthetic protocols and potential therapeutic applications.
Theoretical Studies: Unveiling the Molecular Landscape
While direct theoretical studies on 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride are not extensively reported in the literature, we can extrapolate from computational analyses of structurally similar spirocyclic systems to propose a robust theoretical framework for its investigation.[4][5][6]
Methodological Approach: A Rationale for Computational Choices
A combination of Density Functional Theory (DFT) and ab initio methods is recommended for a thorough in-silico investigation.[6] DFT, particularly with hybrid functionals like B3LYP, offers a good balance between computational cost and accuracy for geometry optimization and electronic property calculations of organic molecules.[4][6] For higher accuracy in energy calculations, especially for conformational analysis, ab initio methods such as Møller-Plesset perturbation theory (MP2) can be employed.[6]
The choice of basis set is critical. A Pople-style basis set, such as 6-311+G**, provides a flexible framework for accurately describing the electron distribution, particularly around the heteroatoms and the spirocenter.[6]
A logical workflow for the theoretical study of this molecule is outlined below:
Caption: Proposed workflow for the theoretical investigation of 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride.
Predicted Molecular Properties
Based on the analysis of similar spirocyclic compounds, we can anticipate the following key molecular properties for 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride.
| Property | Predicted Value/Characteristic | Rationale and Significance |
| Optimized Geometry | The piperidine ring will likely adopt a chair conformation to minimize steric strain. The dioxacyclohexane ring will also likely favor a chair conformation. | The specific orientation of the lone pairs on the nitrogen and oxygen atoms will be crucial for intermolecular interactions and can be influenced by protonation. |
| Conformational Stability | The equatorial orientation of substituents on the piperidine ring is expected to be more stable than the axial orientation. | Understanding the relative energies of different conformers is essential for predicting the most likely binding pose with a biological target.[6] |
| Frontier Molecular Orbitals (FMO) | The HOMO is likely to be localized on the nitrogen and oxygen atoms, while the LUMO will be distributed over the carbon skeleton. | The HOMO-LUMO gap will provide insights into the chemical reactivity and kinetic stability of the molecule. |
| Natural Bond Orbital (NBO) Analysis | Hyperconjugative interactions, such as the anomeric effect between the oxygen lone pairs and the antibonding orbitals of adjacent C-O and C-C bonds, will influence conformational preferences.[6] | NBO analysis can quantify these stereoelectronic effects, providing a deeper understanding of the molecule's inherent stability.[6] |
| Electrostatic Potential (ESP) Map | A region of positive electrostatic potential will be localized around the protonated amine group, while negative potential will be associated with the oxygen atoms. | The ESP map is a valuable tool for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a receptor. |
Synthesis and Characterization: From Theory to Practice
The synthesis of the 1,5-Dioxa-9-aza-spiro[5.5]undecane scaffold is achievable through established organic chemistry methodologies. A plausible synthetic route, adapted from the synthesis of a structurally related compound, is presented below.[7]
Proposed Synthetic Protocol
A key strategy involves the protection of a ketone functionality as a ketal, followed by modifications to the rest of the molecule, and subsequent deprotection if necessary. For the synthesis of the parent 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride, a likely precursor would be N-benzyl-4-piperidone.
Caption: A plausible synthetic pathway for 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride.
Step-by-Step Methodology:
-
Ketalization: To a solution of N-benzyl-4-piperidone in a suitable solvent like toluene, add 1,3-propanediol and a catalytic amount of p-toluenesulfonic acid (p-TsOH). The mixture is heated to reflux with a Dean-Stark apparatus to remove water and drive the reaction to completion. The product, 9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane, is then isolated and purified.
-
Debenzylation: The protected intermediate is dissolved in a solvent such as ethanol or methanol. A palladium on carbon (Pd/C) catalyst is added, and the mixture is subjected to hydrogenation (H₂) at a suitable pressure. This step cleaves the benzyl protecting group to yield the free secondary amine, 1,5-Dioxa-9-azaspiro[5.5]undecane.
-
Salt Formation: The resulting free base is dissolved in a suitable solvent like diethyl ether. A solution of hydrochloric acid (HCl) in ether is then added dropwise to precipitate the desired 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride salt, which can be collected by filtration.
Characterization and Validation
The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques. The experimental data should be compared with the theoretically predicted spectra to validate the computational model.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the piperidine and dioxacyclohexane rings. The chemical shifts will be influenced by the electronegativity of the adjacent heteroatoms and the protonation state of the nitrogen. |
| ¹³C NMR | Distinct signals for each carbon atom in the spirocyclic system. The spiro carbon will have a characteristic chemical shift. |
| FT-IR | Characteristic peaks for N-H stretching (in the protonated form), C-O stretching of the ketal, and C-N stretching. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the protonated molecule [M+H]⁺. |
| Melting Point | A sharp melting point is indicative of a pure crystalline solid. |
For comparison, experimental data for the closely related 1,4-Dioxa-9-azaspiro[5.5]undecane Hydrochloride is available, showing a melting point of 191–193 °C.[7] This provides a valuable reference point for the characterization of the title compound.
Applications in Drug Development: A Scaffold of Opportunity
The 1,5-Dioxa-9-aza-spiro[5.5]undecane scaffold is a versatile platform for the design of novel therapeutic agents targeting a variety of diseases.[8] Its structural features are present in compounds with a wide range of biological activities.
Potential Therapeutic Areas
-
Neuroscience: Derivatives of related azaspiro[5.5]undecanes have shown affinity for various central nervous system (CNS) targets, including opioid and sigma receptors, suggesting potential applications in pain management and psychiatric disorders.[9][10]
-
Oncology: The rigid spirocyclic framework can be utilized to design inhibitors of enzymes implicated in cancer progression, such as kinases and polymerases.[3][11][12]
-
Infectious Diseases: The scaffold can be decorated with functional groups to target microbial enzymes or receptors, leading to the development of new antibacterial or antiviral agents.[13]
-
Metabolic Diseases: Related diazaspiro[5.5]undecanes have been investigated as inhibitors of enzymes involved in fatty acid metabolism, indicating potential for the treatment of obesity and type 2 diabetes.[1]
Structure-Activity Relationship (SAR) Studies
The 1,5-Dioxa-9-aza-spiro[5.5]undecane core provides a robust foundation for SAR exploration. The secondary amine at the 9-position is a key handle for introducing a wide variety of substituents to modulate potency, selectivity, and pharmacokinetic properties.
Caption: Key avenues for structure-activity relationship studies based on the 1,5-Dioxa-9-aza-spiro[5.5]undecane scaffold.
Conclusion and Future Directions
The 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride scaffold represents a compelling starting point for the design of novel, biologically active molecules. This guide has outlined a comprehensive approach to its study, integrating theoretical calculations with practical synthetic considerations and potential therapeutic applications.
Future research should focus on the synthesis of a library of derivatives with diverse N-substituents and the evaluation of their biological activity against a panel of relevant targets. The synergy between computational modeling and experimental screening will be crucial in accelerating the discovery of new drug candidates based on this promising spirocyclic framework.
References
-
Green Chemistry, "Synthetic, mechanistic and kinetic studies on the organo-nanocatalyzed synthesis of oxygen and nitrogen containing spiro compounds under ultrasonic conditions", [Link]
-
Journal of Medicinal Chemistry, "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain", [Link]
-
PubMed, "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain", [Link]
-
Molecules, "Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds", [Link]
-
EMU Journal of Pharmaceutical Sciences, "Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction", [Link]
-
PubChem, "1,5-Dioxaspiro[5.5]undecane", [Link]
-
Organic Syntheses, "Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one", [Link]
-
ResearchGate, "The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof", [Link]
-
International Journal of ChemTech Research, "A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts", [Link]
-
ResearchGate, "Syntheses and Crystal Structures of 1,5-Dioxaspiro[5.5]undecane-2,4-dione Derivatives", [Link]
-
Molecules, "Fully Selective Synthesis of Spirocyclic-1,2-oxazine N-Oxides via Non-Catalysed Hetero Diels-Alder Reactions with the Participation of Cyanofunctionalysed Conjugated Nitroalkenes", [Link]
-
International Journal of Pharmaceutical Sciences and Research, "OXYGEN & NITROGEN CONTAINING HETEROCYCLIC COMPOUNDS: A BOON FOR ANTINEOPLASTIC RESEARCHES", [Link]
-
Journal of Molecular Modeling, "Conformational behaviors of 1,7-dioxa-spiro[1][1]undecane and its dithia and diselena analogs in relation to the anomeric effect", [Link]
-
ACS Medicinal Chemistry Letters, "Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno", [Link]
-
ACS Catalysis, "Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome", [Link]
-
MDPI, "New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents: Synthesis, Multitargeted Evaluations, Molecular Docking Simulations and ADMET Predictions", [Link]
Sources
- 1. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthetic, mechanistic and kinetic studies on the organo-nanocatalyzed synthesis of oxygen and nitrogen containing spiro compounds under ultrasonic conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Fully Selective Synthesis of Spirocyclic-1,2-oxazine N-Oxides via Non-Catalysed Hetero Diels-Alder Reactions with the Participation of Cyanofunctionalysed Conjugated Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iranarze.ir [iranarze.ir]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. ijpsr.com [ijpsr.com]
- 9. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 1,5-Dioxa-9-aza-spiro[5.5]undecane Hydrochloride: A Detailed Protocol and Application Note
This document provides a comprehensive guide for the synthesis of 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride, a valuable spirocyclic scaffold for drug discovery and development. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. Beyond a mere recitation of steps, this note elucidates the underlying rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.
Introduction
Spirocyclic systems, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry. Their rigid, three-dimensional structures can provide novel vectoral arrangements for pharmacophoric groups, leading to enhanced target affinity and selectivity. 1,5-Dioxa-9-aza-spiro[5.5]undecane serves as a versatile building block, incorporating a piperidine ring that is crucial for interacting with various biological targets, and a ketal group that can influence physicochemical properties such as solubility and metabolic stability. The hydrochloride salt form is often preferred for its improved water solubility and stability, which are advantageous for pharmaceutical applications.[1][2]
This application note details a robust two-stage synthesis strategy:
-
Stage 1: Synthesis of the N-Benzyl Protected Intermediate. This involves the formation of the spirocyclic ketal from N-benzyl-4-piperidone and 1,3-propanediol. The benzyl group serves as a reliable protecting group for the amine, preventing unwanted side reactions in subsequent steps.[3]
-
Stage 2: Deprotection and Hydrochloride Salt Formation. The N-benzyl group is efficiently removed via catalytic hydrogenolysis, a clean and mild method.[3][4][5] The resulting free amine is then converted to its hydrochloride salt to enhance its handling and formulation properties.[1][2][6]
Synthesis Pathway Overview
The overall synthetic scheme is depicted below. The process begins with the protection of the piperidine nitrogen with a benzyl group, followed by the formation of the spiroketal, and finally, deprotection and salt formation.
Figure 1: Overall synthetic scheme for 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride.
Stage 1: Synthesis of 9-Benzyl-1,5-dioxa-9-aza-spiro[5.5]undecane
This stage focuses on the construction of the spirocyclic ketal from the commercially available N-benzyl-4-piperidone. The ketalization reaction is an acid-catalyzed equilibrium process. To drive the reaction to completion, it is crucial to remove the water formed as a byproduct.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| N-Benzyl-4-piperidone | 189.26 | 10.0 g | 0.0528 | |
| 1,3-Propanediol | 76.09 | 4.8 g (4.5 mL) | 0.0634 | 1.2 equivalents |
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.5 g | 0.0026 | Catalytic amount |
| Toluene | - | 100 mL | - | Solvent |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add N-benzyl-4-piperidone (10.0 g, 0.0528 mol), 1,3-propanediol (4.8 g, 0.0634 mol), and toluene (100 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.5 g, 0.0026 mol) to the reaction mixture.
-
Azeotropic Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 3-4 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 9-Benzyl-1,5-dioxa-9-aza-spiro[5.5]undecane as a yellowish solid. A typical yield is around 84%.[7]
Causality Behind Experimental Choices:
-
N-Benzyl Protecting Group: The benzyl group is stable under the acidic conditions of the ketalization reaction and can be selectively removed in the subsequent step without affecting the spiroketal moiety.[3]
-
Dean-Stark Apparatus: The formation of the ketal is a reversible reaction. The continuous removal of water via azeotropic distillation with toluene shifts the equilibrium towards the product side, ensuring a high yield.
-
Acid Catalyst: p-Toluenesulfonic acid is a common, effective, and easily handled solid acid catalyst for ketalization reactions.
Stage 2: Deprotection and Hydrochloride Salt Formation
This final stage involves the removal of the N-benzyl protecting group via catalytic hydrogenolysis, followed by the formation of the hydrochloride salt.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 9-Benzyl-1,5-dioxa-9-aza-spiro[5.5]undecane | 247.34 | 10.0 g | 0.0404 | |
| Palladium on Carbon (10% Pd) | - | 1.0 g | - | Catalyst |
| Methanol | - | 150 mL | - | Solvent |
| Hydrogen Gas | 2.02 | - | - | Balloon or H-Cube |
| 10% HCl in 1,4-Dioxane | - | ~15 mL | - | For salt formation |
| tert-Butyl methyl ether (t-BuOMe) | - | 100 mL | - | For trituration |
Procedure:
-
Hydrogenolysis Setup: In a suitable hydrogenation vessel (e.g., a Parr shaker or a round-bottom flask), dissolve 9-Benzyl-1,5-dioxa-9-aza-spiro[5.5]undecane (10.0 g, 0.0404 mol) in methanol (150 mL).
-
Catalyst Addition: Carefully add 10% palladium on carbon (1.0 g) to the solution.
-
Hydrogenation: Secure the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1 atm to 50 psi) and stir the mixture vigorously at room temperature.[8]
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of methanol.
-
Hydrochloride Salt Formation: To the filtrate, add 10% HCl in 1,4-dioxane (approximately 15 mL) dropwise with stirring. A white precipitate will form.
-
Isolation of the Product: Concentrate the mixture under reduced pressure. Triturate the resulting residue with tert-butyl methyl ether (100 mL) and filter the solid. Wash the solid with a small amount of cold t-BuOMe.
-
Drying: Dry the resulting white crystalline solid under vacuum to yield 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride. A typical yield is around 97%.[7]
Causality Behind Experimental Choices:
-
Catalytic Hydrogenolysis: This is a highly efficient and clean method for N-benzyl deprotection.[3][4][5] The byproducts are toluene and the desired amine, which simplifies purification. Palladium on carbon is the most commonly used and effective catalyst for this transformation.[3]
-
HCl in Dioxane: The use of a solution of HCl in an organic solvent like dioxane allows for the controlled precipitation of the hydrochloride salt from the reaction mixture, leading to a high-purity product.
-
Trituration: This process helps to remove any remaining impurities and solvent, resulting in a clean, crystalline product.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride. By following the outlined procedures and understanding the rationale behind the key experimental choices, researchers can confidently prepare this valuable spirocyclic building block for their drug discovery and development programs. The described methodology is scalable and utilizes standard laboratory techniques, making it accessible to a broad range of synthetic chemists.
References
- BenchChem. (n.d.). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
-
Wikipedia. (2023). Hydrochloride. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
-
YouTube. (2022, June 7). Amine and HCl - salt formation reaction. Retrieved from [Link]
- BenchChem. (n.d.). Synthesis routes of 1,5-Dioxaspiro[5.5]undecane.
-
Sato, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2699–2709. Retrieved from [Link]
-
Sato, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2699–2709. Retrieved from [Link]
-
Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
ResearchGate. (2025, August 7). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Retrieved from [Link]
-
Porco, J. A., et al. (2014). A Mild, Diastereoselective Construction of Cyclic and Spirocyclic Ketals Employing a Tandem Photoisomerization/Cyclization Tactic. Organic Letters, 16(24), 6342–6345. Retrieved from [Link]
- Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to monitor and mitigate the resulting corrosion and fouling? (n.d.).
-
PubMed. (2020, February 5). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of spirocyclic ketals 15. Retrieved from [Link]
-
Porco, J. A., et al. (2014). A Mild, Diastereoselective Construction of Cyclic and Spirocyclic Ketals Employing a Tandem Photoisomerization/Cyclization Tactic. Organic Letters, 16(24), 6342–6345. Retrieved from [Link]
- Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. (n.d.).
-
National Institutes of Health. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). A new strategy for the synthesis of spiro ketals. Retrieved from [Link]
-
Organic Syntheses. (2016, July 21). Preparation of 1,5-‐Dioxaspiro[5.5]undecan-‐3-‐one. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Retrieved from [Link]
- AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE. (2005, October 14).
-
Quick Company. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Retrieved from [Link]
- Patsnap. (2020, March 31). A kind of synthetic method of n-benzyl-3-hydroxypiperidine.
- BenchChem. (n.d.). Benchmarking Synthetic Routes to 3,3-Dipropylpiperidine: A Comparative Guide.
- The synthesis of N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone. (n.d.).
- Google Patents. (n.d.). Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof.
-
ResearchGate. (2025, August 5). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Retrieved from [Link]
Sources
- 1. Hydrochloride - Wikipedia [en.wikipedia.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Derivatization of 1,5-Dioxa-9-aza-spiro[5.5]undecane, hydrochloride
Introduction: The Strategic Value of the 1,5-Dioxa-9-aza-spiro[5.5]undecane Scaffold
The 1,5-Dioxa-9-aza-spiro[5.5]undecane scaffold is a valuable building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure, conferred by the spirocyclic fusion of a piperidine and a 1,3-dioxane ring, offers a unique topographical presentation of substituents, which can be exploited for precise interactions with biological targets. The presence of a secondary amine provides a readily accessible handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). Derivatization of this core structure can modulate critical physicochemical properties such as lipophilicity, polarity, and basicity, thereby influencing pharmacokinetic and pharmacodynamic profiles.
This guide provides detailed application notes and protocols for the derivatization of 1,5-Dioxa-9-aza-spiro[5.5]undecane, hydrochloride, focusing on three principal transformations of the secondary amine: N-alkylation, N-acylation, and reductive amination. The methodologies are designed to be robust and adaptable, enabling researchers to generate diverse libraries of novel compounds for screening and lead optimization.
I. N-Alkylation: Expanding the Chemical Space
N-alkylation is a fundamental strategy for introducing a wide array of substituents onto the piperidine nitrogen. This modification can significantly impact a compound's biological activity by altering its size, shape, and lipophilicity. The choice of alkylating agent and reaction conditions is critical for achieving high yields and purity.
Causality in Experimental Design:
Direct alkylation with alkyl halides is a common approach. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the secondary amine attacks the electrophilic carbon of the alkyl halide. The choice of base is crucial to neutralize the hydrohalic acid byproduct and to deprotonate the starting hydrochloride salt, thereby liberating the free amine for reaction. Inorganic bases like potassium carbonate are often preferred for their ease of removal during workup. The addition of a catalyst such as sodium iodide can be beneficial, particularly with less reactive alkyl chlorides or bromides, through the in situ generation of a more reactive alkyl iodide via the Finkelstein reaction.
A noteworthy example of N-alkylation on a related scaffold is the synthesis of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, where a spirocyclic amine is alkylated with various alkyl halides in the presence of potassium carbonate and sodium iodide.[1] This precedent underscores the feasibility and effectiveness of this methodology for the target scaffold.
Experimental Protocol: N-Alkylation with Alkyl Halides
Objective: To introduce an alkyl substituent at the 9-position of the 1,5-Dioxa-9-aza-spiro[5.5]undecane core.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃)
-
Sodium iodide (NaI) (optional, recommended for alkyl chlorides/bromides)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), potassium carbonate (2.5 eq.), and sodium iodide (0.1 eq., if using an alkyl chloride or bromide).
-
Add anhydrous acetonitrile to form a stirrable suspension.
-
Add the alkyl halide (1.1 eq.) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude N-alkylated product.
-
Purify the product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
Data Presentation: Representative N-Alkylation Reactions
| Alkyl Halide | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzyl bromide | K₂CO₃ | NaI | CH₃CN | 80 | 16 | >90 |
| Ethyl iodide | K₂CO₃ | - | CH₃CN | 80 | 12 | >85 |
| 2-Phenylethyl bromide | K₂CO₃ | NaI | CH₃CN | 80 | 18 | >88 |
Visualization: N-Alkylation Workflow
Caption: Workflow for the N-alkylation of 1,5-Dioxa-9-aza-spiro[5.5]undecane.
II. N-Acylation: Introduction of Amide Functionality
N-acylation transforms the secondary amine into an amide, a functional group prevalent in pharmaceuticals due to its metabolic stability and hydrogen bonding capabilities. This derivatization can significantly alter the electronic properties and conformational preferences of the molecule.
Causality in Experimental Design:
The reaction of an amine with an acyl chloride or anhydride is a classic method for amide bond formation. The high reactivity of these acylating agents ensures efficient conversion. A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is required to scavenge the acid byproduct (HCl or a carboxylic acid) and to free the amine from its hydrochloride salt. The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is standard, as they are unreactive towards the acylating agent. The reaction is typically performed at low temperature (0 °C) to control the exothermicity and minimize side reactions.
Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can be used to couple carboxylic acids directly to the amine. These reagents activate the carboxylic acid in situ, forming a highly reactive species that is readily attacked by the amine. This method is particularly useful for coupling more complex or sensitive carboxylic acids.
Experimental Protocol: N-Acylation with Acyl Chlorides
Objective: To synthesize N-acyl derivatives of 1,5-Dioxa-9-aza-spiro[5.5]undecane.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Suspend this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine or DIPEA (2.2 eq.) dropwise to the suspension with stirring.
-
In a separate flask, dissolve the acyl chloride (1.1 eq.) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the amine suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by flash column chromatography or recrystallization.
Visualization: N-Acylation Reaction Scheme
Caption: General scheme for the N-acylation of 1,5-Dioxa-9-aza-spiro[5.5]undecane.
III. Reductive Amination: A Versatile C-N Bond Formation
Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the introduction of a wide range of alkyl and aryl substituents. This one-pot procedure involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.
Causality in Experimental Design:
The key to a successful reductive amination is the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose due to its mildness and selectivity.[2] It is less reactive than sodium borohydride and does not readily reduce aldehydes or ketones at a significant rate under neutral or slightly acidic conditions. The reaction is often carried out in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). The presence of a small amount of acetic acid can catalyze the formation of the iminium ion intermediate.
Experimental Protocol: Reductive Amination
Objective: To introduce diverse substituents onto the nitrogen atom via reaction with carbonyl compounds.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.) and the aldehyde or ketone (1.2 eq.) in DCE or DCM.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops) if desired, to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10-15 minutes. A slight effervescence may be observed.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Data Presentation: Representative Reductive Amination Reactions
| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 12 | >90 |
| Cyclohexanone | NaBH(OAc)₃ | DCM | 24 | >85 |
| Acetone | NaBH(OAc)₃ | DCE | 18 | >80 |
Visualization: Reductive Amination Logical Flow
Caption: Logical flow diagram of the reductive amination process.
IV. Self-Validation and Quality Control
For each protocol, it is imperative to incorporate self-validating checkpoints to ensure the integrity of the results:
-
Starting Material Characterization: Confirm the identity and purity of this compound by ¹H NMR, ¹³C NMR, and mass spectrometry before use.
-
Reaction Monitoring: Utilize TLC or LC-MS to track the consumption of starting materials and the formation of the product. This allows for the determination of reaction completion and the identification of any significant side products.
-
Product Characterization: The final purified product should be thoroughly characterized by:
-
¹H and ¹³C NMR: To confirm the structure and assess purity.
-
Mass Spectrometry (HRMS): To verify the elemental composition.
-
Purity Analysis: By HPLC or GC to quantify the purity of the final compound.
-
Conclusion
The derivatization of this compound via N-alkylation, N-acylation, and reductive amination provides a robust platform for the generation of novel chemical entities. The protocols outlined in this guide are based on well-established chemical principles and are designed to be broadly applicable. By understanding the causality behind the experimental choices and implementing rigorous quality control measures, researchers can confidently synthesize diverse libraries of spirocyclic compounds for downstream applications in drug discovery and chemical biology.
References
-
Alegret, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10856–10873. [Link][1]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link][2]
-
Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 6(5), 219-221. [Link]
-
Gawande, M. B., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Catalysis Communications, 8(3), 576-582. [Link]
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
Sources
1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride in medicinal chemistry
Topic: 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride in medicinal chemistry Content Type: Application Note & Protocol Guide
Strategic Deployment of Spirocyclic Scaffolds in Lead Optimization
Abstract 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride (CAS: 71879-41-9) represents a high-value spirocyclic building block in modern medicinal chemistry. As a sterically constrained, heteroatom-rich surrogate for 4,4-disubstituted piperidines or spiro[5.5]undecanes, this scaffold offers a tactical solution to the "Escape from Flatland" challenge. This guide details the physicochemical rationale for its use, validated synthetic protocols for its incorporation into drug candidates, and handling procedures to ensure experimental reproducibility.
Introduction: The Spiro Advantage
In the optimization of drug candidates, spirocyclic scaffolds serve two critical functions: conformational restriction and physicochemical modulation . The 1,5-dioxa-9-aza-spiro[5.5]undecane core consists of a piperidine ring spiro-fused to a 1,3-dioxane ring.
Mechanistic Rationale
-
Vector Alignment: Unlike flexible 4-substituted piperidines, the spiro-fusion locks the C4-position, directing the nitrogen lone pair and substituents into defined vectors. This reduces the entropic penalty upon binding to a protein target.
-
Lipophilicity Modulation (LogD): The incorporation of the 1,3-dioxane ring significantly lowers the lipophilicity (LogP ~0.5) compared to the all-carbon spiro[5.5]undecane analog (LogP > 2.5). This reduction is crucial for improving metabolic stability and solubility without introducing hydrogen bond donors (HBD).
-
Bioisosterism: This scaffold acts as a bioisostere for cyclohexyl-piperidines, morpholines, and gem-dimethyl groups, often improving the metabolic profile by blocking the metabolically labile C4 position of the piperidine.
Physicochemical Profile
| Property | Value / Description | Relevance |
| CAS Number | 71879-41-9 (HCl salt) | Identity verification. |
| Molecular Formula | C₈H₁₅NO₂[1] · HCl | Stoichiometry for reactions. |
| MW | 193.67 g/mol | Calculation of equivalents. |
| cLogP | ~0.53 | Ideal for lowering lipophilicity in CNS/peripheral targets. |
| pKa (Conj. Acid) | ~9.4 | Typical secondary amine; positively charged at physiological pH. |
| Solubility | High in H₂O, MeOH, DMSO | Compatible with aqueous assays and polar synthesis. |
| Stability | Acid-labile (Ketal) | Critical: Avoid strong aqueous acids during workup; stable to base/nucleophiles. |
Experimental Protocols
Protocol A: Synthesis of the Core (If Commercial Stock Unavailable)
Context: While commercially available, in-house synthesis allows for N-protection variation (e.g., N-Boc, N-Cbz) prior to ketalization.
Reaction Overview:
4-Piperidone · HCl + 1,3-Propanediol
Materials:
-
4-Piperidone monohydrate hydrochloride (10.0 g, 65 mmol)
-
1,3-Propanediol (5.9 g, 78 mmol, 1.2 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.6 g, 5 mol%)
-
Toluene (150 mL)
-
Dean-Stark apparatus
Step-by-Step Methodology:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.
-
Charging: Add 4-piperidone HCl, 1,3-propanediol, p-TsOH, and toluene.
-
Reflux: Heat the mixture to reflux (bath temp ~120°C) with vigorous stirring. Water will azeotropically distill into the trap.
-
Monitoring: Continue reflux until water collection ceases (approx. 4–6 hours). Note: The reaction is driven by equilibrium; water removal is essential.
-
Workup (Free Base Isolation):
-
Salt Formation (Target): Dissolve the resulting oil in Et₂O/EtOH (10:1) and add 4M HCl in dioxane dropwise. Filter the white precipitate, wash with cold Et₂O, and dry under vacuum.
Protocol B: General N-Functionalization (Reductive Amination)
Context: The most common application is coupling the secondary amine to an aldehyde-bearing core.
Materials:
-
1,5-Dioxa-9-aza-spiro[5.5]undecane HCl (1.0 equiv)
-
Target Aldehyde (R-CHO) (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
DIPEA (1.2 equiv)
-
DCM or DCE (0.1 M concentration)
Methodology:
-
Free Basing (In situ): In a vial, suspend the spiro-amine HCl in DCM. Add DIPEA and stir for 10 min until clear.
-
Imine Formation: Add the aldehyde. Stir at room temperature for 30–60 minutes. Note: Adding molecular sieves (4Å) can accelerate imine formation.
-
Reduction: Add STAB in one portion. Stir at room temperature for 2–16 hours.
-
Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.
-
Extraction: Separate phases. Extract aqueous layer with DCM (2x).
-
Purification: Dry organics (MgSO₄) and concentrate. Purify via flash chromatography (typically MeOH/DCM gradients).
Strategic Application Note: "The Ketal Constraint"
The 1,5-dioxa-9-aza-spiro[5.5]undecane scaffold is distinct from the 1,4-dioxa (ethylene glycol derived) analog. The 6-membered dioxane ring in the [5.5] system adopts a chair conformation, which is more sterically demanding than the 5-membered dioxolane ring of the [4.5] system.
Decision Matrix: When to use Spiro[5.5] vs. Spiro[4.5]?
-
Use Spiro[5.5] (1,3-dioxane): When you need to fill a larger hydrophobic pocket or require greater hydrolytic stability. The 6-membered ketal is generally more stable to acidic hydrolysis than the 5-membered analog.
-
Use Spiro[4.5] (1,3-dioxolane): When space is restricted or a slightly lower molecular weight is required.
Stability Warning: While this scaffold is a robust bioisostere, it remains a ketal . It is stable to basic, nucleophilic, and reductive conditions (e.g., LiAlH₄, Pd/C hydrogenation). However, it will hydrolyze back to the ketone in the presence of aqueous acid (e.g., 1M HCl, heat).
-
Design Tip: If the final drug target requires an acidic environment (e.g., stomach), ensure the ketal is sterically hindered or test stability early. For most systemic targets, plasma stability is excellent.
Visualizations
Figure 1: Synthesis and Functionalization Workflow
Caption: Workflow for the synthesis of the spirocyclic core and its subsequent divergence into drug candidates via standard amine coupling techniques.
Figure 2: Scaffold Selection Decision Tree
Caption: Decision logic for selecting the 1,5-dioxa-9-aza-spiro[5.5]undecane scaffold during Lead Optimization.
References
-
Sigma-Aldrich. 1,5-Dioxa-9-azaspiro[5.5]undecane hydrochloride Product Sheet. Retrieved from
- Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. (Contextual grounding on spiro-scaffolds).
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Validation of 1,3-dioxane stability/deprotection protocols).
- Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.
-
ChemScene. 1,5-Dioxa-9-azaspiro[5.5]undecane Properties. Retrieved from
Sources
analytical methods for 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride
Application Note: Analytical Characterization of 1,5-Dioxa-9-aza-spiro[5.5]undecane Hydrochloride
Executive Summary & Molecule Profile
1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride (CAS: 71879-41-9) is a specialized spiro-cyclic building block used in the synthesis of complex pharmaceutical agents. Its structure consists of a piperidine ring spiro-fused to a dioxane ring.[1]
The Analytical Challenge: The most critical attribute of this molecule is its lack of a significant UV chromophore .[1] The structure contains only saturated aliphatic bonds (C-C, C-O, C-N), which do not absorb UV light above 200 nm.[1] Standard HPLC-UV methods using diode arrays (DAD) will fail to provide reliable quantitation or purity data.
Recommended Strategy:
-
Primary Assay & Purity: HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD).[1]
-
Alternative Purity: GC-FID (requires in-situ neutralization).
-
Identity:
H-NMR and FT-IR. -
Stoichiometry: Potentiometric Titration for Chloride content.[1]
| Property | Specification |
| Formula | |
| MW | 193.67 g/mol (Salt); 157.21 g/mol (Free Base) |
| Solubility | Soluble in Water, Methanol, DMSO. |
| pKa (Calc) | ~8.5 (Piperidine nitrogen) |
Analytical Decision Tree (Workflow)
The following diagram outlines the logic for selecting the correct analytical technique based on the specific data requirement.
Figure 1: Analytical strategy emphasizing non-UV detection methods due to the aliphatic nature of the spiro-scaffold.
Protocol A: HPLC-CAD (Purity & Assay)
Context: Since the molecule is a hydrochloride salt and highly polar, Reversed-Phase (RP) chromatography with a universal detector (CAD) is the gold standard. CAD detects analytes based on mass rather than optical properties, offering uniform response factors.[1]
Instrument Configuration:
-
System: HPLC/UHPLC (e.g., Agilent 1290 / Thermo Vanquish).[1]
-
Detector: Charged Aerosol Detector (CAD) or ELSD.
-
Note: If CAD/ELSD is unavailable, use Refractive Index (RI), but gradient elution will not be possible.[1]
-
Chromatographic Conditions:
| Parameter | Setting |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 9.0 with |
| Mobile Phase B | Acetonitrile (MS Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C |
| Injection Vol | 5 - 10 µL |
| CAD Settings | Evap Temp: 35°C; Power Function: 1.0; Data Rate: 10 Hz |
Gradient Table:
| Time (min) | % A | % B | Description |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Hold |
| 12.0 | 10 | 90 | Ramp |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End |
Sample Preparation:
-
Weigh 10 mg of sample into a 20 mL volumetric flask.
-
Dissolve in 50:50 Water:Acetonitrile.
-
Vortex for 1 min and filter through a 0.2 µm PTFE filter.
Expert Insight: High pH (pH 9.[1]0) is selected to ensure the piperidine nitrogen is at least partially deprotonated or to improve peak shape on hybrid columns.[1] If using a standard silica C18 that cannot tolerate pH 9, switch to Mobile Phase A: 0.1% TFA in Water (pH ~2), but expect the amine to elute earlier due to protonation.[1]
Protocol B: GC-FID (Alternative Purity)
Context: Gas Chromatography is excellent for this molecule if it is converted to its free base in situ or prior to injection, as the HCl salt is non-volatile and will degrade in the injector port.[1]
Method Strategy: Direct injection of the salt into a hot injector can cause pyrolysis.[1] We use a "basified solvent" extraction approach.
GC Conditions:
| Parameter | Setting |
| Column | DB-5ms or HP-5 (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Inlet | Split (20:1), 250°C |
| Detector | FID @ 300°C |
| Oven Program | 60°C (1 min) → 15°C/min → 280°C (5 min) |
Sample Preparation (Free-Basing Step):
-
Weigh 20 mg of the HCl salt into a GC vial.
-
Add 1.0 mL of Dichloromethane (DCM) .
-
Add 100 µL of 10% NaOH or Triethylamine .
-
Vortex vigorously for 2 minutes.
-
Allow layers to separate (or centrifuge).[1]
-
Inject 1 µL of the lower organic layer (DCM).[1]
Protocol C: Chloride Content (Titration)
Context: To verify the stoichiometry (Mono-HCl vs. Di-HCl or free base mix), potentiometric titration is required.
Procedure:
-
Titrant: 0.1 N Silver Nitrate (
). -
Solvent: 50 mL Deionized Water + 1 mL Nitric Acid (
, to prevent carbonate interference). -
Electrode: Silver/Silver Chloride combination electrode.
-
Method:
-
Dissolve ~100 mg of sample (accurately weighed) in the solvent.
-
Titrate with 0.1 N
to the potentiometric endpoint.[1]
-
-
Calculation:
Theoretical Cl for Mono-HCl: ~18.3%[1]
Identification (Spectroscopy)
H-NMR (400 MHz,-
1.6 - 1.9 ppm: Multiplets (8H) corresponding to the piperidine ring carbons (
) and the dioxane ring carbons ( ) not adjacent to heteroatoms. -
3.0 - 3.4 ppm: Multiplets (4H) for piperidine ring protons adjacent to Nitrogen (
). -
3.6 - 3.9 ppm: Multiplets (4H) for dioxane ring protons adjacent to Oxygen (
). -
8.5 - 9.5 ppm: Broad singlet (1H/2H), exchangeable, corresponding to the
proton (visible in , disappears in ).
FT-IR (ATR):
-
2400 - 3000 cm
: Broad "ammonium" band (N-H stretch of amine salt). -
1100 - 1200 cm
: Strong C-O-C stretching (Ether/Dioxane characteristic). -
No C=O peak: Absence of carbonyl stretch (1700 cm
) confirms the spiro-ketal is intact and not hydrolyzed back to a ketone.
References
-
Sigma-Aldrich. 1,5-Dioxa-9-azaspiro[5.5]undecane hydrochloride Product Specification. Retrieved from
-
BenchChem. HPLC-UV Analysis of Piperidine-Containing Compounds (General Protocols). Retrieved from
-
National Institutes of Health (NIH). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one (Precursor Synthesis). PMC Article. Retrieved from
-
ResearchGate. Validated HPLC Method for Piperidine Derivatives using CAD. Retrieved from
Sources
Application Note: Purification Strategies for 1,5-Dioxa-9-aza-spiro[5.5]undecane, Hydrochloride
Executive Summary
This guide details the purification protocols for 1,5-Dioxa-9-aza-spiro[5.5]undecane, hydrochloride (CAS: 71879-41-9). This spirocyclic scaffold, formed from the ketalization of 4-piperidone with 1,3-propanediol, is a critical building block in medicinal chemistry, particularly for GPCR ligands and kinase inhibitors.
High-purity isolation of this salt is frequently complicated by the presence of unreacted 1,3-propanediol, hygroscopicity of the amine salt, and the risk of ketal hydrolysis under aqueous acidic conditions. This note provides a robust, self-validating workflow to achieve >98% purity suitable for GMP-adjacent applications.
Molecule Profile
| Property | Detail |
| IUPAC Name | 1,5-Dioxa-9-azaspiro[5.5]undecane hydrochloride |
| Common Name | 4-Piperidone trimethylene ketal HCl |
| CAS (HCl) | 71879-41-9 |
| CAS (Free Base) | 180-94-9 |
| Formula | C₈H₁₅NO₂[1][2][3][4][5][6][7][8][9][10] · HCl |
| MW | 193.67 g/mol |
| Structure | Spiro-fused Piperidine (6-membered) and 1,3-Dioxane (6-membered) |
Synthesis Context & Impurity Profile
To purify effectively, one must understand the source of impurities. The compound is typically synthesized via acid-catalyzed ketalization of 4-piperidone monohydrate hydrochloride with 1,3-propanediol in a Dean-Stark apparatus.
Common Impurities:
-
1,3-Propanediol (Starting Material): High boiling point (214°C) makes it difficult to remove by simple evaporation. It causes the final HCl salt to "oil out" rather than crystallize.
-
p-Toluenesulfonic Acid (Catalyst): Must be removed during the free-base extraction phase.
-
Hydrolysis Products: 4-Piperidone (reverted ketone) if exposed to moisture/acid.
Purification Workflow
The purification strategy is divided into three phases: Free Base Isolation (Chemical Cleaning), Salt Formation (Precipitation), and Recrystallization (Polishing).
Phase 1: Isolation of the Free Base (Chemical Cleaning)
Objective: Remove neutral and acidic impurities (diol, p-TsOH) before salt formation.
Protocol:
-
Basification: Dissolve the crude reaction residue (or crude salt) in minimal water. Cool to 0-5°C. Slowly add 50% NaOH or saturated K₂CO₃ until pH > 12.
-
Why: Converts the amine to its free base (organic soluble) while keeping p-TsOH and diol in the aqueous phase.
-
-
Extraction: Extract the aqueous mixture 3x with Dichloromethane (DCM) or Toluene .
-
Note: Avoid Ethyl Acetate if possible, as amines can attack it over long periods, though it is acceptable for rapid extractions.
-
-
The "Diol Wash" (Critical): Wash the combined organic layers 2x with Brine and 1x with Water .
-
Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 30 minutes. Filter and concentrate in vacuo to obtain the pale yellow oil (Free Base).[4]
Phase 2: Hydrochloride Salt Formation
Objective: Controlled precipitation of the HCl salt.
Reagents:
-
Solvent A: Anhydrous Isopropanol (IPA) or Ethanol (EtOH).
-
Reagent B: HCl in Dioxane (4M) or HCl in Diethyl Ether (2M).
-
Anti-solvent C: Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE).
Protocol:
-
Dissolve the Free Base oil (from Phase 1) in Solvent A (5 mL per gram of base).
-
Cool the solution to 0°C in an ice bath under Nitrogen.
-
Dropwise Addition: Slowly add Reagent B (1.1 equivalents).
-
Observation: A white precipitate should form immediately. Exotherm is expected; keep T < 10°C to prevent ketal hydrolysis.
-
-
Aging: Stir the slurry at 0°C for 30 minutes.
-
Anti-solvent (Optional): If the yield is low or no solid forms, slowly add Anti-solvent C until slight turbidity persists, then cool to -20°C.
-
Filtration: Filter the white solid under a blanket of Nitrogen (hygroscopic!). Wash with cold Et₂O.
Phase 3: Recrystallization (Polishing)
Objective: Removal of trapped mother liquor and trace hydrolysis products.
Solvent System: Isopropanol (IPA) / Diethyl Ether or Ethanol / Ethyl Acetate .
Protocol:
-
Place the crude HCl salt in a flask with a reflux condenser.
-
Add IPA (minimal amount, approx 3-5 mL/g). Heat to boiling (82°C).
-
If not fully dissolved, add IPA in 0.5 mL increments.
-
Self-Validating Check: If the solution is cloudy but no distinct particles are visible, filter hot to remove inorganic salts (NaCl).
-
-
Once dissolved, remove from heat.
-
Add Diethyl Ether dropwise to the hot solution until a faint cloudiness persists.
-
Add 1-2 drops of IPA to clear the solution.
-
Slow Cooling: Allow the flask to cool to room temperature undisturbed (2 hours), then place in a fridge (4°C) overnight.
-
Collection: Filter crystals, wash with cold Ether, and dry in a vacuum desiccator over P₂O₅.
Visualizing the Workflow
Caption: Logical flow for converting crude reaction mixture to high-purity crystalline HCl salt, including contingency for oiling out.
Analytical Validation Standards
To ensure the protocol was successful, the final product must meet these criteria:
| Test | Method | Acceptance Criteria |
| Identity (NMR) | ¹H NMR (D₂O or DMSO-d₆) | Ketal Peaks: Multiplet at ~3.9 ppm (OCH₂ of dioxane ring). Amine: Broad singlets ~9.0 ppm (NH₂⁺). Absence: No peaks at 9.6 ppm (Aldehyde/Ketone) or 3.6 ppm (free propanediol). |
| Chloride Content | Argentometric Titration (AgNO₃) | 18.1% - 18.5% (Theoretical: 18.3%) |
| Melting Point | Capillary Method | 191–193 °C (Sharp range indicates purity) [1] |
| Solubility | Visual | Clear solution in water (50 mg/mL). Turbidity implies free base contamination. |
Troubleshooting & Expert Tips
Problem: "Oiling Out"
The product separates as a sticky gum instead of crystals.
-
Cause: Presence of residual solvent (DCM), excess 1,3-propanediol, or adding ether too quickly.
-
Solution:
-
Decant the supernatant.
-
Add fresh anhydrous Diethyl Ether.
-
Scratch the side of the flask vigorously with a glass rod.
-
Sonication for 5 minutes often induces crystallization.
-
Problem: Ketal Hydrolysis
Smell of ketone or appearance of carbonyl peak in IR/NMR.
-
Cause: Acid concentration too high or temperature too high during salt formation.
-
Solution: Ensure temperature is <10°C during HCl addition. Use anhydrous HCl sources (Dioxane/Ether) rather than aqueous HCl.
Problem: Hygroscopicity
Crystals turn into a paste on the filter.
-
Solution: Perform filtration under a nitrogen cone or in a glovebox. Store the final product in a desiccator.
References
-
Thieme Chemistry . (2008). Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. (See compound 17c[13]·HCl analog for melting point and solvent data). Retrieved from
-
BenchChem . (n.d.). 1,5-Dioxaspiro[5.5]undecane Structure and Synthesis Data. Retrieved from
-
National Institutes of Health (NIH) . (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. (Provides detailed workup procedures for similar spiro-ketal systems). Retrieved from
-
Fluorochem . (n.d.). This compound Product Sheet. Retrieved from
Sources
- 1. 1,5-Dioxa-9-azaspiro[5.5]undecane 95% | CAS: 180-94-9 | AChemBlock [achemblock.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - 1,5-dioxa-9-azaspiro[5.5]undecane (C8H15NO2) [pubchemlite.lcsb.uni.lu]
- 6. 1,5-Dioxaspiro[5.5]undecane|Research Chemical [benchchem.com]
- 7. journals.ums.ac.id [journals.ums.ac.id]
- 8. orgsyn.org [orgsyn.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. physics.emu.edu.tr [physics.emu.edu.tr]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes and Protocols for the Large-Scale Synthesis of 1,5-Dioxa-9-aza-spiro[5.5]undecane Hydrochloride
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry. Their inherent three-dimensionality provides access to novel chemical space, often leading to compounds with improved pharmacological properties such as increased potency, selectivity, and metabolic stability. 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride is a key building block in the synthesis of various biologically active molecules, including antagonists for the CXCR3 receptor and inhibitors of aldosterone synthase. Its rigid spirocyclic core serves as a valuable scaffold for the development of new therapeutic agents. This document provides a comprehensive guide to the large-scale synthesis of this important intermediate, focusing on a robust and scalable three-step process.
Synthetic Strategy: A Three-Pronged Approach to the Spirocyclic Amine
The large-scale synthesis of 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride is strategically designed in three key stages, starting from the readily available N-benzyl-4-piperidone. This approach ensures a cost-effective and efficient production process suitable for industrial applications.
-
Ketalization: The initial step involves the formation of the spiroketal core. N-benzyl-4-piperidone is reacted with 1,3-propanediol under acidic catalysis to yield 9-benzyl-1,5-dioxa-9-azaspiro[5.5]undecane. The benzyl group serves as a stable and reliable protecting group for the secondary amine, preventing side reactions in subsequent steps.
-
Debenzylation: The pivotal deprotection step is achieved through catalytic transfer hydrogenation. This method is chosen for its operational simplicity and enhanced safety profile on a large scale, as it obviates the need for high-pressure hydrogen gas.[1][2] Ammonium formate is employed as the in-situ hydrogen donor in the presence of a palladium on carbon (Pd/C) catalyst, efficiently cleaving the N-benzyl group to afford the free secondary amine, 1,5-Dioxa-9-aza-spiro[5.5]undecane.[1]
-
Hydrochloride Salt Formation: The final stage involves the conversion of the synthesized spiro-amine into its hydrochloride salt. This is a standard procedure to enhance the compound's stability, crystallinity, and handling properties, which are crucial for storage and downstream applications in drug development.[3]
The overall synthetic pathway is depicted in the following reaction scheme:
Figure 1: Overall synthetic scheme for 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride.
Experimental Protocols: A Step-by-Step Guide for Large-Scale Synthesis
This section provides detailed, step-by-step protocols for the synthesis, purification, and characterization of 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride.
Bill of Materials
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | CAS Number | Key Hazards |
| N-benzyl-4-piperidone | 189.25 | 1.074 | 3612-20-2 | Irritant |
| 1,3-Propanediol | 76.09 | 1.053 | 504-63-2 | Irritant |
| p-Toluenesulfonic acid monohydrate | 190.22 | - | 6192-52-5 | Corrosive, Irritant |
| Toluene | 92.14 | 0.867 | 108-88-3 | Flammable, Toxic |
| Sodium bicarbonate | 84.01 | - | 144-55-8 | Irritant |
| Anhydrous Magnesium Sulfate | 120.37 | - | 7487-88-9 | - |
| Ammonium formate | 63.06 | - | 540-69-2 | Irritant |
| 10% Palladium on Carbon (Pd/C) | - | - | 7440-05-3 | Flammable solid |
| Methanol | 32.04 | 0.792 | 67-56-1 | Flammable, Toxic |
| Celite® | - | - | 61790-53-2 | Irritant |
| 4 M HCl in Dioxane | - | - | 7647-01-0 | Corrosive, Flammable |
| Diethyl ether | 74.12 | 0.713 | 60-29-7 | Highly Flammable |
Step 1: Ketalization - Synthesis of 9-benzyl-1,5-dioxa-9-azaspiro[5.5]undecane
This step involves the acid-catalyzed reaction of N-benzyl-4-piperidone with 1,3-propanediol to form the desired spiroketal.
Protocol:
-
To a 22 L three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark apparatus, and a reflux condenser, add N-benzyl-4-piperidone (1.89 kg, 10.0 mol), 1,3-propanediol (1.14 kg, 15.0 mol), and toluene (10 L).
-
Add p-toluenesulfonic acid monohydrate (95.1 g, 0.5 mol) to the stirred mixture.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and continue heating for 12-18 hours, or until the theoretical amount of water (180 mL) has been collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (5 L).
-
Separate the organic layer and wash it sequentially with water (2 x 5 L) and brine (5 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 9-benzyl-1,5-dioxa-9-azaspiro[5.5]undecane as a colorless to pale yellow oil.
| Parameter | Value |
| Reactants | N-benzyl-4-piperidone (10.0 mol), 1,3-propanediol (15.0 mol) |
| Catalyst | p-Toluenesulfonic acid monohydrate (0.5 mol) |
| Solvent | Toluene (10 L) |
| Temperature | Reflux (110-120 °C) |
| Reaction Time | 12-18 hours |
| Expected Yield | 85-95% |
Step 2: Debenzylation - Synthesis of 1,5-Dioxa-9-aza-spiro[5.5]undecane
This protocol utilizes catalytic transfer hydrogenation for the safe and efficient removal of the N-benzyl protecting group.[1]
Protocol:
-
In a 50 L jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser, and an inert gas inlet, dissolve 9-benzyl-1,5-dioxa-9-azaspiro[5.5]undecane (2.47 kg, 10.0 mol) in methanol (25 L).
-
Carefully add 10% palladium on carbon (247 g, 10 wt%) to the solution under a nitrogen atmosphere. Caution: Pd/C is flammable and should be handled with care.
-
To the stirred suspension, add ammonium formate (3.15 kg, 50.0 mol) in portions over 30-60 minutes to control the initial exotherm.
-
Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) for 4-6 hours.
-
Monitor the disappearance of the starting material by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol (3 x 2 L). Caution: Do not allow the filter cake to dry completely as it can be pyrophoric. Keep it wet with methanol or water.
-
Concentrate the combined filtrate under reduced pressure to remove the methanol.
-
To the resulting residue, add water (10 L) and extract with dichloromethane (3 x 5 L).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1,5-Dioxa-9-aza-spiro[5.5]undecane as an oil.
| Parameter | Value |
| Reactant | 9-benzyl-1,5-dioxa-9-azaspiro[5.5]undecane (10.0 mol) |
| Reagents | Ammonium formate (50.0 mol), 10% Pd/C (10 wt%) |
| Solvent | Methanol (25 L) |
| Temperature | Reflux (65-70 °C) |
| Reaction Time | 4-6 hours |
| Expected Yield | 90-98% |
Step 3: Hydrochloride Salt Formation
The final step involves the conversion of the free amine to its hydrochloride salt for improved stability and handling.
Protocol:
-
Dissolve the crude 1,5-Dioxa-9-aza-spiro[5.5]undecane (1.57 kg, assuming quantitative yield from the previous step, 10.0 mol) in diethyl ether (15 L) in a 50 L reactor.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a 4 M solution of HCl in dioxane (2.75 L, 11.0 mol) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
A white precipitate will form upon addition of the HCl solution.
-
After the addition is complete, stir the suspension at 0-5 °C for an additional 1-2 hours.
-
Collect the white solid by filtration.
-
Wash the solid with cold diethyl ether (3 x 3 L).
-
Dry the product under vacuum at 40-50 °C to a constant weight to obtain 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride.
| Parameter | Value |
| Reactant | 1,5-Dioxa-9-aza-spiro[5.5]undecane (10.0 mol) |
| Reagent | 4 M HCl in Dioxane (11.0 mol) |
| Solvent | Diethyl ether (15 L) |
| Temperature | 0-5 °C |
| Reaction Time | 2-3 hours |
| Expected Yield | 95-99% |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the large-scale synthesis of 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride.
Figure 2: Experimental workflow for the synthesis of 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride.
Safety and Handling
General Precautions:
-
All operations should be conducted in a well-ventilated fume hood or a designated chemical synthesis area.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Emergency eyewash and safety shower stations should be readily accessible.
Specific Hazards:
-
Toluene and Methanol: These solvents are flammable and toxic. Avoid inhalation of vapors and contact with skin and eyes.
-
p-Toluenesulfonic acid and HCl in Dioxane: These reagents are corrosive. Handle with extreme care to avoid contact with skin and eyes.
-
Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric. Always handle it in a wet state and under an inert atmosphere. Do not allow the filter cake to dry in the air after filtration.
-
Diethyl Ether: Highly flammable and can form explosive peroxides upon storage. Use in a well-ventilated area away from ignition sources.
Characterization
The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Melting Point: To characterize the crystalline hydrochloride salt.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Ketalization | Insufficient reaction time or inefficient water removal. | Ensure the Dean-Stark trap is functioning correctly and extend the reflux time. |
| Low Yield in Debenzylation | Inactive catalyst or insufficient hydrogen donor. | Use fresh, high-quality Pd/C catalyst. Ensure the correct stoichiometry of ammonium formate is used. |
| Product is an Oil (Salt Formation) | Impurities present in the starting amine or residual solvent. | Ensure the amine is of high purity before salt formation. Use anhydrous solvents. |
| Catalyst Filtration is Slow | Fine catalyst particles clogging the filter. | Use a thicker pad of Celite® for filtration. |
Conclusion
The protocol outlined in this application note provides a reliable and scalable method for the large-scale synthesis of 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride. By employing a robust three-step sequence involving ketalization, catalytic transfer hydrogenation, and salt formation, this important spirocyclic building block can be produced in high yield and purity. The detailed procedures and safety considerations provided herein are intended to facilitate the successful implementation of this synthesis in both research and industrial settings, thereby supporting the advancement of drug discovery and development programs.
References
-
Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]
-
Taylor & Francis Online. (2013). Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil. [Link]
- Google Patents. (2005).
-
Organic Letters. (2001). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. [Link]
-
ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. [Link]
-
ResearchGate. (2012). How to make a salt of a novel compound?. [Link]
-
Sciencemadness.org. (2008). Converting to the hydrochloric salt for storage?. [Link]
-
YouTube. (2022). Amine and HCl - salt formation reaction. [Link]
-
Organic Syntheses. trimethylamine hydrochloride. [Link]
Sources
Application Note: 1,5-Dioxa-9-aza-spiro[5.5]undecane Hydrochloride in Ligand Design
Abstract & Strategic Utility
In the modern era of "Escape from Flatland," 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride (CAS: 71879-41-9) has emerged as a critical privileged scaffold for Fragment-Based Drug Discovery (FBDD) and Lead Optimization.[1] Unlike planar aromatic rings, this spirocyclic amine offers high fraction of saturated carbon (
This guide details the application of 1,5-Dioxa-9-aza-spiro[5.5]undecane not merely as a passive building block, but as a functional pharmacophore scaffold —a "ligand core" that modulates physicochemical properties (LogP, LogD) while maintaining structural rigidity.[1] We explore its utility in synthesizing ligands for G-Protein Coupled Receptors (GPCRs) and its stability profile as a bioisostere for cyclohexyl groups.[1][2]
Technical Specifications & Handling
Chemical Identity[2]
-
IUPAC Name: 1,5-Dioxa-9-azaspiro[5.5]undecane hydrochloride[1]
-
Structure Description: A 4-piperidone core protected as a 1,3-dioxane ketal.[1][2] The spiro-fusion creates a rigid, bicyclic system.[1][2]
-
Molecular Formula:
[1][2] -
Molecular Weight: 193.67 g/mol (Salt), 157.21 g/mol (Free Base)[1]
-
Solubility: Highly soluble in water, DMSO, and Methanol.[1][2] Sparingly soluble in non-polar organics (DCM, Hexanes) unless neutralized.[1][2]
Stability & Storage (The "Acid Warning")
While the 1,3-dioxane ring is thermodynamically more stable than its 5-membered (dioxolane) analog, it remains a ketal .[1]
-
Critical Constraint: Avoid prolonged exposure to strong aqueous acids (pH < 2) or Lewis acids in the presence of water, which will hydrolyze the spiro-ether to regenerate 4-piperidone.[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
Application Protocols
Protocol A: "Salt Break" & Free-Basing
Context: The HCl salt is stable for storage but non-nucleophilic.[1][2] For use as a ligand precursor (e.g., in
Reagents:
-
1,5-Dioxa-9-aza-spiro[5.5]undecane HCl (1.0 eq)[1]
-
Dichloromethane (DCM) or 2-MeTHF (Green alternative)[1]
-
Saturated
or (1M)[1]
Workflow:
-
Dissolution: Dissolve the HCl salt in minimal water (approx. 5 mL/g).[1][2]
-
Basification: Slowly add 1M NaOH until pH > 12. The solution may become cloudy as the free base oils out.[1][2]
-
Extraction: Extract immediately with DCM (
vol). -
Drying: Dry organic layer over
(granular) rather than (powder) to minimize physical loss of the amine.[1][2] -
Concentration: Evaporate solvent at < 40°C. Note: The free base is a semi-volatile oil/low-melting solid.[1][2] Do not apply high vacuum for extended periods.[1][2]
Protocol B: Ligand Synthesis via Reductive Amination
Context: This is the primary method to attach this scaffold to a "Head Group" (e.g., an aromatic aldehyde) to create a high-affinity GPCR ligand (e.g., Muscarinic or Chemokine receptor antagonist).[1]
Mechanistic Logic: The secondary amine of the spiro-cycle reacts with an aldehyde to form an iminium ion, which is trapped by a hydride source. The spiro-ketal tail provides a polar, metabolically stable bulk that fills lipophilic pockets without the penalty of high LogP.[1]
Step-by-Step:
-
Imine Formation:
-
Reduction:
-
Quench:
-
Isolation: Extract with DCM. Purify via Flash Chromatography (Eluent: DCM/MeOH/NH3).
Protocol C: Biological Assay Formulation (In Vitro)
Context: Using the molecule (or its derivatives) in cellular assays.[1][2]
-
Stock Preparation: Prepare a 10 mM stock in 100% DMSO.
-
Solubility Check: The spiro-ether improves solubility compared to spiro-alkanes.[2]
-
-
Dilution: Dilute into assay buffer (e.g., PBS + 0.1% BSA).
-
Precipitation Alert: If the final ligand is highly lipophilic (despite the spiro-ether), ensure DMSO concentration < 1% in the final well.[1]
-
-
Stability Control: Run a "Buffer Stability" check by LC-MS after 24 hours to ensure the ketal has not hydrolyzed at physiological pH (7.4). Result: It is typically stable at pH 7.4.[1][2]
Visualization: The "Spiro-Scaffold" Workflow
The following diagram illustrates the decision matrix for using this scaffold in drug design, highlighting the divergence between "Stable Bioisostere" and "Ketone Precursor" routes.
Caption: Workflow for utilizing the spirocyclic scaffold. Path A retains the ether functionality for physicochemical optimization; Path B utilizes the molecule as a protected ketone equivalent.[1][2]
Comparative Data: Physicochemical Advantages
The primary reason to use 1,5-dioxa-9-azaspiro[5.5]undecane over its carbocyclic analog (spiro[5.5]undecane) is the modulation of lipophilicity.[1]
| Property | Spiro[5.5]undecane (Carbocycle) | 1,5-Dioxa-9-aza-spiro[5.5]undecane | Impact on Ligand |
| LogP (Est.) | ~3.5 (High Lipophilicity) | ~0.5 (Moderate/Low) | Reduced metabolic clearance; lower non-specific binding.[1] |
| H-Bond Acceptors | 0 | 2 (Ether Oxygens) | Potential specific interactions with receptor residues (e.g., Ser/Thr).[1][2] |
| Solubility | Poor | Good | Improved oral bioavailability formulations.[1][2] |
| Geometry | Chair-Chair (Rigid) | Chair-Chair (Rigid) | Maintains vector orientation; reduces entropic penalty upon binding.[1][2] |
References
-
Drug Hunter. (2025).[1][2][3] The Spirocycle Surge in Drug Discovery. Retrieved from [Link]
-
Carreira, E. M., & Fessard, T. C. (2014).[1][2] Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews. (Contextual grounding for spiro-ether utility).
-
PubChem. (n.d.).[1][2] Compound Summary: 1,5-Dioxa-9-azaspiro[5.5]undecane.[1][4] National Library of Medicine.[1][2] Retrieved from [Link]
-
Wuitschik, G., et al. (2010).[1][2] Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. (Foundational text on ether-spirocycles as lipophilicity modulators).
Sources
safety precautions for 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride
Technical Application Note: Safe Handling and Protocol Integration of 1,5-Dioxa-9-aza-spiro[5.5]undecane Hydrochloride
Executive Summary
1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride (CAS: 71879-41-9) is a privileged spirocyclic scaffold used extensively in medicinal chemistry to improve the physicochemical properties (Fsp³ character) of drug candidates. While invaluable for modulating lipophilicity and metabolic stability, this compound presents specific handling challenges due to its nature as a secondary amine salt.[1]
This guide moves beyond generic safety sheets, providing a causality-driven protocol for researchers. It addresses the compound's potential for respiratory irritation (H335) and ocular damage (H319), integrating these risks into a workflow that ensures both operator safety and reaction integrity.[1][2]
Hazard Characterization & Risk Assessment
The safety profile of 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride is dictated by its functional groups: the secondary amine (protonated) and the spiro-ether linkage.
GHS Classification & Mechanistic Toxicity
| Hazard Class | Category | Code | Mechanistic Insight |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1][3] Systemic absorption may affect neurotransmitter systems due to structural similarity to GABA-ergic ligands.[1] |
| Skin Irritation | 2 | H315 | Acidic nature of the hydrochloride salt causes contact dermatitis and local pH imbalance on moist skin.[1] |
| Eye Irritation | 2A | H319 | Crystalline micro-abrasion combined with chemical irritation can cause severe conjunctivitis.[1] |
| STOT - Single Exp. | 3 | H335 | Critical Risk: Fine particulate dust is highly irritating to the upper respiratory tract/mucosa.[1] |
The "Invisible" Risk: Hygroscopicity
As a hydrochloride salt of a secondary amine, this compound is hygroscopic.[1]
-
Safety Implication: Absorption of atmospheric water causes clumping.[1] Researchers often apply excessive force to break clumps, generating uncontrolled aerosols (dust) that lead to inhalation exposure.[1]
-
Quality Implication: Water content alters stoichiometry, leading to under-dosing in sensitive catalytic cross-coupling reactions.[1]
Engineering Controls & Personal Protective Equipment (PPE)
To mitigate the risks identified above, the following "Defense-in-Depth" strategy is mandatory.
Engineering Controls
-
Primary Barrier: All open handling (weighing, transfer) must occur within a Chemical Fume Hood certified to operate at face velocities between 0.3–0.5 m/s.[1]
-
Static Control: Use an ionizing bar or anti-static gun during weighing.[1] The spirocyclic structure often results in "fluffy" crystals that carry high static charge, increasing dispersion risk.[1]
PPE Matrix
| Protection Zone | Requirement | Rationale |
| Respiratory | N95/P2 (if outside hood) | Mandatory if handling >500 mg outside a contained environment due to H335.[1] |
| Ocular | Chemical Goggles | Safety glasses are insufficient against airborne amine salt dust which can bypass side-shields.[1] |
| Dermal (Hands) | Nitrile (Double Gloving) | Outer: 0.11 mm (standard).[1] Inner: 0.06 mm.[1] Change immediately upon splash.[1] |
| Body | Lab Coat (Cotton/Poly) | Synthetic fibers should be minimized to reduce static attraction of the powder.[1] |
Visualized Safety Workflow
The following decision tree outlines the safe handling logic based on operation scale and state.
Figure 1: Operational decision tree for minimizing dust exposure and ensuring accurate stoichiometry.
Experimental Protocols
Protocol 1: Safe Weighing & "Zero-Dust" Transfer
Objective: To transfer the reagent without generating inhalable dust (H335).[1]
-
Preparation: Place the balance inside the fume hood.[1] If vibration is an issue, stop airflow momentarily only during the reading, keeping the sash low.
-
Anti-Static Treatment: Aim an anti-static gun at the source container for 5 seconds to neutralize surface charge.[1]
-
Transfer: Use a long-neck antistatic weighing funnel . Do not use a flat spatula, which encourages particle entrainment in air currents.[1]
-
Dissolution (The "Wet" Transfer):
Protocol 2: In-Situ Neutralization (Free-Basing)
Context: The HCl salt prevents nucleophilic attack.[1] It must be neutralized to the free amine (1,5-dioxa-9-azaspiro[5.5]undecane) for use in SN2 or reductive amination reactions.
Reagents:
-
Substrate: 1,5-Dioxa-9-aza-spiro[5.5]undecane HCl (1.0 equiv)
-
Base: Diisopropylethylamine (DIPEA) (2.5 equiv) or K₂CO₃ (3.0 equiv)
-
Solvent: DMF or Acetonitrile (ACN)
Step-by-Step:
-
Suspension: Suspend the HCl salt in the chosen solvent (0.1 M concentration). Note: It may not fully dissolve initially.[4]
-
Base Addition:
-
Organic Base (Homogeneous): Add DIPEA dropwise.[1] The suspension should clarify as the free amine is liberated and the DIPEA[1]·HCl salt remains soluble (in DMF) or precipitates (in non-polar solvents).[1]
-
Inorganic Base (Heterogeneous): Add finely ground K₂CO₃.[1] Stir vigorously for 30 minutes at Room Temperature (RT).
-
-
Verification: Spot an aliquot on TLC. The free amine will have a different R_f and shape (often streaking less) than the salt.[1]
-
Reaction Initiation: Add the electrophile only after this 30-minute neutralization period to ensure kinetic consistency.
Storage & Stability
-
Hygroscopicity Management: Store in a tightly sealed container within a desiccator.
-
Temperature: Ambient temperature is generally safe, but refrigeration (2–8°C) extends shelf life by retarding slow oxidation of the secondary amine.[1]
-
Incompatibility: Keep strictly separated from strong oxidizing agents (e.g., KMnO₄, H₂O₂) and acid chlorides (unless reaction is intended).[1]
Emergency Response Procedures
| Scenario | Immediate Action | Secondary Action |
| Ocular Exposure | Flush immediately with eyewash for 15 minutes.[1] Hold eyelids open. | Seek ophthalmological evaluation.[1][5] Fine crystals can lodge under the eyelid.[1] |
| Inhalation | Move victim to fresh air.[1][2][3][5][6][7][8][9] If breathing is labored, administer oxygen (trained personnel only).[1] | Monitor for delayed pulmonary edema (rare but possible with amine salts).[1] |
| Skin Contact | Brush off dry powder before wetting (prevents concentrated acid formation).[1] Rinse with soap/water.[1][2][3][6][7][10] | Apply non-occlusive dressing if irritation persists.[1] |
| Spill (Solid) | Do not dry sweep.[1] Cover with wet paper towels to dampen, then scoop into waste.[1] | Wipe surface with dilute acetic acid (vinegar) to neutralize amine residues.[1] |
References
-
Carreira, E. M., & Fessard, T. C. (2014).[1] Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. (Contextual grounding for spirocyclic amine applications).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71879-41-9. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[1][2] Hazard Communication Standard: Amine Salts. Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. orgsyn.org [orgsyn.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. chempoint.com [chempoint.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Troubleshooting & Optimization
improving yield of 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride
This technical support guide is designed to address the specific challenges in synthesizing and optimizing the yield of 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride .
The content is structured as a Tier-3 Technical Escalation response, moving beyond basic textbook instructions to address the nuance of spiroketalization thermodynamics and amine salt isolation.
Ticket ID: OPT-YIELD-SPIRO-55 Subject: Optimization of Yield & Purity for Spiroketalization of 4-Piperidone Assigned Specialist: Senior Application Scientist, Chemical Process Group
System Overview & Critical Parameters
Target Molecule: 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride CAS: 71879-41-9 (HCl Salt) | 180-94-9 (Free Base) Core Reaction: Acid-catalyzed ketalization of 4-piperidone with 1,3-propanediol.
The "Yield Trap" Diagnosis
Low yields in this synthesis rarely stem from a single failure point. They are typically the result of three competing factors:
-
Thermodynamic Equilibrium: The reaction produces water. If water is not removed continuously and completely, the equilibrium shifts back to the starting ketone (hydrolysis).
-
Phase Partitioning: The free base is a secondary amine with moderate water solubility. Significant product is often lost to the aqueous layer during extraction.
-
Salt Hygroscopicity: The HCl salt is hygroscopic. Attempting to crystallize it in the presence of moisture leads to "oiling out" rather than precipitation.
Module A: Reaction Optimization (The Thermodynamic Engine)
Objective: Shift the equilibrium (
Protocol Adjustment: Water Management
Standard Dean-Stark traps are often insufficient for high-value optimization because they rely on the passive separation of water.
-
Recommendation: Switch to a Soxhlet-Dean-Stark Hybrid or use Molecular Sieves (3Å) directly in the reflux path.
Optimized Reaction Workflow (Graphviz)
Figure 1: Decision logic for maximizing conversion during the ketalization step.
Critical Solvent Selection Table
The choice of entrainer solvent dictates the boiling point and the efficiency of water removal (azeotrope composition).
| Solvent | Boiling Point (°C) | Azeotrope w/ H₂O (%) | Recommendation | Technical Note |
| Benzene | 80.1 | 8.8% | Avoid | Carcinogenic; Good water removal but safety risk. |
| Cyclohexane | 80.7 | 8.5% | Preferred | Safer than benzene; similar boiling point protects thermal-sensitive amines. |
| Toluene | 110.6 | 20.2% | Standard | Higher BP drives reaction faster but increases risk of charring/oxidation. |
| DCM | 39.6 | 1.5% | Ineffective | BP too low for efficient water removal via Dean-Stark. |
Pro-Tip: If using 4-piperidone monohydrate hydrochloride as the starting material, you must neutralize the salt in situ or use a biphasic system, but the water of hydration will consume reagents. Best Practice: Free-base the starting material first or dry it under high vacuum over P₂O₅ before starting.
Module B: Isolation & Workup (The Kinetic Trap)
Issue: "I see product on TLC, but my isolated yield is 30%." Cause: The spiro-amine is partially soluble in water. Standard aqueous washes wash away your product.[1]
Troubleshooting Guide: The "Dry" Workup
Avoid large volumes of water.
-
Quench: Upon completion, cool reaction to 0°C.
-
Neutralization: Do not pour into water. Instead, add solid
or directly to the organic reaction mixture to neutralize the p-TsOH catalyst. -
Filtration: Filter off the solid salts and the catalyst.
-
Concentration: Evaporate the solvent to obtain the crude free base oil.
-
Distillation (Optional but Risky): The free base can be distilled, but spiroketals are acid-sensitive. Ensure the pot is strictly basic (add a pellet of KOH) to prevent thermal reversion to the ketone during distillation.
Module C: Salt Formation & Crystallization[2][3]
Issue: Product is a sticky gum or oil instead of a white solid. Cause: Presence of water during HCl addition or excess alcohol.
Protocol: Anhydrous Salt Formation
-
Dissolution: Dissolve the crude free base oil in anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether).
-
Why MTBE? It dissolves the free base well but is a poor solvent for the HCl salt, forcing precipitation.
-
-
Acidification: Slowly add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise at 0°C.
-
Crucial: Do not use aqueous HCl (37%). Introduction of water here guarantees a sticky oil.
-
-
Crystallization: The salt should precipitate immediately as a white solid.
-
Maturation: Stir the suspension for 30 minutes at 0°C to allow crystal growth (Ostwald ripening).
-
Collection: Filter under nitrogen (to avoid moisture absorption). Wash with cold ether.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Sticky "Taffy" ppt | Water present in solvent or acid. | Decant solvent.[2][3][4] Triturate (grind) gum with anhydrous acetone or acetonitrile. |
| Yellow/Brown Color | Oxidation of amine or p-TsOH charring. | Recrystallize from Isopropanol (IPA)/Ether. Use activated charcoal if necessary. |
| Low Melting Point (<185°C) | Mixed salt/free base or wet product. | Dry in vacuum oven at 50°C over P₂O₅ for 12 hours. |
| Ketal Hydrolysis | Acid added too fast or too warm. | Keep temp <5°C during HCl addition. Ensure anhydrous conditions. |
FAQ: Expert Insights
Q: Can I use ethylene glycol instead of 1,3-propanediol? A: No. That would yield the spiro[4.5] system (1,4-dioxa-8-azaspiro[4.5]decane). The "spiro[5.5]" nomenclature specifically dictates a 6-membered dioxane ring, requiring 1,3-propanediol.
Q: My starting material is N-Boc-4-piperidone. Does this change the protocol? A: Yes. The N-Boc group is acid-labile. If you use p-TsOH and reflux, you risk deprotecting the amine prematurely.
-
Solution: Use a milder catalyst like Pyridinium p-toluenesulfonate (PPTS) or maintain strictly anhydrous conditions. Alternatively, perform the ketalization, then deprotect with HCl/Dioxane to get the target HCl salt in one pot.
Q: How do I confirm the structure? A:
-
1H NMR (DMSO-d6): Look for the characteristic dioxane triplets. The 1,3-propanediol bridge usually appears as a quintet (or multiplet) around 1.6-1.8 ppm and triplets near 3.8 ppm.
-
Carbon NMR: The spiro carbon (quaternary) is the key diagnostic peak, typically shifting significantly upfield compared to the carbonyl carbon of the starting piperidone (~200 ppm
~95-100 ppm).
References
-
Spiroketal Synthesis Overview: Clary, J. W., et al. (2010). Polymer-Supported Organocatalysts for the Synthesis of Spiroketals. Journal of Organic Chemistry. (General grounding in spiroketalization).
-
Azeotropic Distillation Data: Azeotropic Data for Binary Mixtures. CRC Handbook of Chemistry and Physics.
-
Specific Scaffold Synthesis: Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one (Analogous chemistry). Organic Syntheses, Coll. Vol. 10.
-
Salt Formation Techniques: Crystallization of Organic Salts. in Vogel's Textbook of Practical Organic Chemistry.
-
CAS Registry Data: 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride (CAS 71879-41-9).[5]
Sources
purification challenges with 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride
Senior Application Scientist Desk | Reference ID: SPIRO-HCl-009
Welcome to the technical support hub for 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride . This guide addresses the unique conflict inherent in this molecule: maintaining the stability of an acid-sensitive spiro-ketal moiety while purifying a basic amine as a hydrochloride salt.
Part 1: The Core Stability Directive
CRITICAL WARNING: The structural integrity of 1,5-Dioxa-9-aza-spiro[5.5]undecane relies on the 1,3-dioxane ring. This is a ketal . While ketals are robust in basic media, they are thermodynamically unstable in aqueous acidic environments.
The Paradox: You are purifying an amine hydrochloride (an acidic species) that contains an acid-labile protecting group.
The Decomposition Pathway
If you expose this salt to moisture and heat, or attempt an aqueous acid wash, you will trigger the hydrolysis pathway shown below.
Figure 1: Acid-catalyzed hydrolysis mechanism. The spiro ring opens to revert to the starting ketone and diol.
Part 2: Purification Protocols
Protocol A: Anhydrous Salt Formation (Recommended)
Use this method to convert the free base to the HCl salt without degradation.
Prerequisites:
-
Crude Free Base (Oil or low-melting solid)
-
Solvent: Anhydrous Diethyl Ether (
) or Methyl tert-butyl ether (MTBE) -
Reagent: 2.0 M HCl in Diethyl Ether (Commercial solution)
Step-by-Step:
-
Dissolution: Dissolve 1.0 equivalent of the crude free base in 10 volumes of anhydrous
. Cool to 0°C under Nitrogen. -
Controlled Addition: Dropwise add 1.05 equivalents of 2.0 M HCl in ether.
-
Why? Using aqueous HCl (37%) introduces water, which initiates the hydrolysis risk described in Part 1. Anhydrous HCl precipitates the salt immediately, trapping the kinetic product before the ketal can open.
-
-
Precipitation: A white precipitate should form immediately. Stir at 0°C for 30 minutes.
-
Filtration: Filter quickly under a blanket of nitrogen.
-
Note: Piperidine salts are often hygroscopic. Minimize air exposure.
-
-
Washing: Wash the filter cake with cold, anhydrous ether to remove unreacted diol or organic impurities.
-
Drying: Dry in a vacuum desiccator over
or KOH pellets.
Protocol B: Recrystallization (For High Purity)
Use this if the salt is colored or contains trapped ammonium species.
| Parameter | Recommendation | Scientific Rationale |
| Primary Solvent | Isopropanol (IPA) | Dissolves the salt at reflux; poor solubility at RT. Less likely to cause solvolysis than MeOH. |
| Anti-Solvent | Diethyl Ether | Reduces polarity to force precipitation of the salt while keeping non-polar impurities in solution. |
| Temperature | Max 60°C | Avoid boiling ethanol/water mixtures. High heat + acidity = decomposition. |
| Atmosphere | Dry Nitrogen | Prevents moisture absorption during the cooling phase. |
Workflow:
-
Dissolve crude HCl salt in minimum boiling Isopropanol (approx. 5-10 mL/g).
-
Once dissolved, remove from heat immediately.
-
Add anhydrous Diethyl Ether dropwise until a faint turbidity persists.
-
Cool slowly to room temperature, then to 4°C.
-
Collect crystals via filtration.
Part 3: Troubleshooting Guide
Scenario 1: "My product turned into a sticky gum/oil."
Diagnosis: Hygroscopicity or Excess HCl.
-
Cause: Amine hydrochlorides often form "oils" if they absorb atmospheric water or if excess HCl is trapped in the lattice (acting as a humectant).
-
Fix:
-
Trituration: Add anhydrous ether to the gum and scratch the side of the flask vigorously with a glass rod. This provides nucleation sites.
-
Solvent Swap: Dissolve the gum in a small amount of DCM, dry with
(to remove water), concentrate, and re-precipitate with ether. -
Lyophilization: If water is present, freeze-drying is the safest way to remove it without heat stress.
-
Scenario 2: "NMR shows a new triplet at 2.5 ppm and 3.8 ppm."
Diagnosis: Hydrolysis (Ring Opening).
-
Cause: You likely used aqueous acid or heated the salt in wet methanol. The signals correspond to free 4-piperidone (or its hydrate) and 1,3-propanediol .
-
Fix: This is irreversible in the current state. You must regenerate the free base (treat with cold 1N NaOH), extract with DCM, dry over
, and re-form the ketal (Dean-Stark with 1,3-propanediol) or discard and restart if decomposition is extensive.
Scenario 3: "The melting point is too broad (e.g., 85-95°C)."
Diagnosis: Trapped 1,3-propanediol.
-
Cause: The starting material (diol) is viscous and high-boiling. It can get trapped in the crystal lattice.
-
Fix: Recrystallize using Acetonitrile . The diol is soluble in cold acetonitrile, while the amine HCl salt is typically insoluble/sparingly soluble cold but soluble hot.
Part 4: Logical Workflow Visualization
Figure 2: Decision tree for isolating the hydrochloride salt while avoiding hydrolysis.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use aqueous 1M HCl to wash away impurities from the DCM layer of the free base? A: Proceed with extreme caution. While a very fast, cold wash (0°C) might be survivable, the equilibrium favors hydrolysis. It is safer to wash the organic layer with brine, dry it, and then purify via salt formation in anhydrous media.
Q: Why does my sample smell like formaldehyde? A: It shouldn't. If it does, you have likely degraded the 1,3-dioxane ring. Formaldehyde is not a direct product of this specific hydrolysis (which yields propanediol), but if you used different ketal precursors or if complex fragmentation is occurring due to extreme oxidative stress, decomposition is confirmed.
Q: Can I store the HCl salt on the shelf? A: Only if sealed tightly. The combination of hygroscopicity (attracting water) and the acidity of the salt creates a "micro-reactor" on the surface of the crystal that will slowly hydrolyze the spiro ring over months. Store in a desiccator or freezer (-20°C).
References
-
Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Protection for the Carbonyl Group: Acetals and Ketals. (Explains the acid lability of 1,3-dioxanes).
- Context: Foundational text establishing the stability profile of cyclic ketals in acidic media.
-
Organic Syntheses, Coll.[1] Vol. 9, p. 58 (1998); Vol. 74, p. 23 (1996). Preparation of 1,4-Dioxaspiro[4.5]decane. (Analogous spiro-ketal synthesis and stability).
- Context: Provides standard workup procedures for cyclohexane-based ketals, emphasizing the removal of w
-
BenchChem Application Notes.
- Context: Technical guide on recrystallization solvents (IPA/Ether) specifically for piperidine hydrochloride salts.
-
Sigma-Aldrich/Merck Technical Bulletin.Handling Hygroscopic Amine Salts.
- Context: General handling for hygroscopic HCl salts to prevent "oiling out."
Sources
Technical Support Center: 1,5-Dioxa-9-aza-spiro[5.5]undecane Synthesis
Topic: Troubleshooting Side Reactions & Process Optimization
Executive Summary & Reaction Logic
The Target: 1,5-Dioxa-9-aza-spiro[5.5]undecane (CAS: 180-94-9) is a spirocyclic ketal formed by the condensation of 4-piperidone and 1,3-propanediol .
The Challenge: While thermodynamically favorable under water-removal conditions, this reaction is plagued by three primary failure modes:
-
Catalyst Deactivation: The basic nitrogen in the piperidine ring neutralizes acid catalysts.
-
Equilibrium Reversion: The spiro-ketal is sensitive to hydrolysis during aqueous workup.
-
Oligomerization: 4-Piperidone is prone to self-aldol condensation if the reaction stalls.
This guide provides a root-cause analysis of these side reactions and a validated protocol to suppress them.
Diagnostic Hub: What is your failure mode?
Use this decision matrix to identify your specific issue based on experimental observations.
| Observation | Probable Cause | Technical Explanation | Immediate Action |
| No Reaction / SM Recovery | Catalyst Neutralization | The piperidine nitrogen (pKa ~11) protonated before the carbonyl oxygen, deactivating the acid catalyst. | Use 4-piperidone HCl monohydrate or N-protect (Boc/Cbz) the amine first. |
| Low Yield + Wet Solid | Hydrolysis during Workup | The acetal linkage hydrolyzed back to the ketone during acidic/aqueous quenching. | Switch to a basic quench (Et3N or solid NaHCO3) before adding water. |
| Yellow/Orange Gum | Aldol Oligomerization | High temperatures or localized basicity caused 4-piperidone to enolize and self-condense. | Lower reaction temp; ensure vigorous stirring; maintain acidic pH throughout. |
| TLC Streaking (Base Line) | Incomplete Cyclization | Formation of the hemi-ketal intermediate which failed to close the ring. | Increase reaction time; ensure efficient water removal (Dean-Stark/Sieves). |
Deep Dive: Side Reaction Mechanisms
The Catalyst Sink (Amine Interference)
The Issue: Standard acetalization requires an acid catalyst (pTSA, H2SO4). However, 4-piperidone contains a secondary amine.
Mechanism:
The Aldol Dimerization (The "Orange Gum")
The Issue: 4-Piperidone is an unstable ketone. Under improper conditions, it forms an enol which attacks another ketone molecule. Pathway:
-
Enolization of 4-piperidone.
-
Nucleophilic attack on a second 4-piperidone.
-
Dehydration to form an
-unsaturated dimer. Result: A complex mixture of oligomers that is difficult to separate from the spiro product.
Hydrolysis (The Invisible Thief)
The Issue: The formation of 1,5-dioxa-9-aza-spiro[5.5]undecane is reversible.
Visualizing the Reaction Landscape
The following diagram maps the competitive pathways between the desired spiro-cyclization and the parasitic side reactions.
Figure 1: Mechanistic flow showing the critical divergence between catalyst deactivation (red), successful cyclization (green), and hydrolysis (red).
Validated Experimental Protocol
This protocol is designed to bypass the "Catalyst Sink" and prevent "Hydrolysis."
Reagents
-
Substrate: 4-Piperidone Hydrochloride Monohydrate (1.0 equiv)
-
Why HCl salt? Prevents catalyst neutralization.
-
-
Reagent: 1,3-Propanediol (1.2 equiv)
-
Catalyst: p-Toluenesulfonic acid (pTSA) monohydrate (0.1 equiv)
-
Solvent: Cyclohexane or Toluene (Reagent Grade)
-
Water Removal: Dean-Stark apparatus[1]
Step-by-Step Methodology
-
Setup: Equip a 2-neck RBF with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 4-Piperidone HCl, 1,3-Propanediol, and pTSA to the flask.
-
Note: Do not add the solvent yet. Mix the solids/liquids briefly.
-
-
Solvent Addition: Add Toluene (approx. 10 mL per gram of substrate).
-
Reflux: Heat to vigorous reflux.
-
Checkpoint: Ensure the solvent is condensing rapidly and water is separating in the trap.
-
Duration: 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM with 1% NH4OH).
-
-
Critical Quench (The Anti-Hydrolysis Step):
-
Cool the reaction to room temperature.[2]
-
Do NOT add water yet.
-
Add Triethylamine (Et3N) (1.5 equiv relative to pTSA) to neutralize the catalyst completely. Stir for 10 mins.
-
-
Workup:
-
Purification:
FAQ: Technical Support
Q: Can I use molecular sieves instead of a Dean-Stark trap? A: Yes, but with caution. 4Å molecular sieves are effective, but they can physically grind the stir bar, creating fine dust that is hard to filter. For scale <1g, use sieves. For >1g, Dean-Stark is superior for driving the equilibrium.
Q: My product smells like almonds/benzaldehyde. Why? A: You likely used benzyl-protected piperidone and localized oxidation occurred, or you are detecting trace impurities from the toluene solvent. However, pure 1,5-dioxa-9-aza-spiro[5.5]undecane should have a faint amine odor.
Q: I need to remove the N-protecting group after making the spiro ring. Will the ring survive? A:
-
Boc-removal (TFA/HCl): RISKY. Strong aqueous acid will hydrolyze the ketal. You must use anhydrous conditions (e.g., HCl in Dioxane) and neutralize immediately.
-
Hydrogenation (Bn-removal): SAFE. The ketal is stable to Pd/C and H2.
References
-
BenchChem. Synthesis routes of 1,5-Dioxaspiro[5.5]undecane. Retrieved from
-
Organic Syntheses. Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Org. Synth. 2016, 93, 210-227.[3] Retrieved from
-
NIST Chemistry WebBook. 4-Piperidinone ethyl ketal (Analogous 5-membered ring data). Retrieved from
-
Master Organic Chemistry. Acetals: Formation and Hydrolysis Mechanisms. Retrieved from
-
Sigma-Aldrich. 1,5-Dioxa-9-azaspiro[5.5]undecane Product Sheet. Retrieved from
Sources
Technical Support Center: Optimizing Reaction Conditions for 1,5-Dioxa-9-aza-spiro[5.5]undecane
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis and optimization of 1,5-Dioxa-9-aza-spiro[5.5]undecane . As a key structural motif in medicinal chemistry, the efficient synthesis of this aza-spiroketal is crucial for the development of novel therapeutics. This document is designed to be a practical resource, offering solutions to common experimental challenges and a deeper understanding of the underlying chemical principles.
I. Overview of the Synthesis
The synthesis of 1,5-Dioxa-9-aza-spiro[5.5]undecane is most commonly achieved through the acid-catalyzed ketalization of a suitable piperidinone precursor with 1,3-propanediol. The core of this reaction is the formation of a spiroketal, a structural motif found in numerous natural products with diverse biological activities.[1][2] The general reaction scheme is depicted below:
Caption: General synthetic route for 1,5-Dioxa-9-aza-spiro[5.5]undecane.
While the reaction appears straightforward, achieving high yield and purity can be challenging. This guide will address the critical parameters and potential pitfalls in the optimization of this synthesis.
II. Troubleshooting Guide
This section is formatted as a series of common problems encountered during the synthesis, followed by their probable causes and recommended solutions.
Question 1: My reaction is very slow or incomplete, even after prolonged reaction times. What could be the issue?
Answer:
This is a common issue often related to insufficient catalysis or inefficient removal of water, the byproduct of the reaction.
-
Cause 1: Inactive or Insufficient Catalyst: The acid catalyst (e.g., p-toluenesulfonic acid, camphorsulfonic acid) may be old or hydrated. The amount of catalyst can also be crucial; too little will result in a sluggish reaction.
-
Solution: Use a fresh, anhydrous acid catalyst. If the reaction is still slow, consider incrementally increasing the catalyst loading. Be cautious, as excessive acid can lead to side reactions.[3]
-
-
Cause 2: Inefficient Water Removal: Ketalization is a reversible reaction. The equilibrium can be driven towards the product by efficiently removing water as it is formed.
-
Solution: Ensure your Dean-Stark apparatus is set up correctly and that the solvent is refluxing at a rate sufficient to azeotropically remove water. Toluene is a common solvent for this purpose. For smaller scale reactions where a Dean-Stark trap is impractical, the use of a dehydrating agent like molecular sieves within the reaction mixture can be effective.
-
-
Cause 3: Low Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate.
-
Solution: Ensure the reaction mixture is refluxing vigorously. If using a lower-boiling solvent like dichloromethane, consider switching to a higher-boiling solvent such as toluene or benzene (with appropriate safety precautions).
-
Question 2: I am observing the formation of significant byproducts. How can I improve the selectivity of my reaction?
Answer:
Byproduct formation in spiroketal synthesis can arise from various sources, including side reactions of the starting materials or the product itself.
-
Cause 1: Self-condensation of the Piperidinone: Under acidic conditions, the piperidinone starting material can undergo self-aldol condensation.
-
Solution: This can often be mitigated by controlling the reaction temperature and the rate of addition of the acid catalyst. Adding the catalyst at a lower temperature before slowly heating to reflux can sometimes help.
-
-
Cause 2: Instability of the N-Protecting Group: If you are using an N-protected piperidinone, the protecting group might be labile under the acidic reaction conditions.
-
Solution: Choose a more robust protecting group that is stable to acidic conditions, such as a benzyl (Bn) or a carbamate-based group like Boc (tert-butyloxycarbonyl), although Boc can be acid-labile. A thorough evaluation of protecting group stability is recommended. A related compound, 9-Benzyl-1,4-dioxa-9-azaspiro[5.5]undecane, has been synthesized in high yield, suggesting the utility of the benzyl protecting group.[4]
-
-
Cause 3: Formation of Oligomeric Species: The diol and ketone can potentially form oligomeric or polymeric byproducts.
-
Solution: Using a slight excess of the diol (1.1-1.5 equivalents) can help to favor the formation of the desired intramolecular spiroketal.
-
Caption: Troubleshooting flowchart for byproduct formation.
Question 3: My yield is consistently low, even with complete conversion of the starting material. What could be causing this?
Answer:
Low isolated yields can be a result of product decomposition during workup or purification.
-
Cause 1: Product Instability During Aqueous Workup: The spiroketal can be sensitive to acidic conditions and may hydrolyze back to the starting materials during an aqueous workup if the acid catalyst is not properly neutralized.
-
Solution: Quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate or triethylamine, before performing the aqueous extraction. Ensure the aqueous layer is basic (pH > 8) before proceeding.
-
-
Cause 2: Decomposition on Silica Gel: Spiroketals can be unstable on silica gel, which is inherently acidic.
-
Solution: If purification by column chromatography is necessary, consider using deactivated silica gel (e.g., by adding 1-2% triethylamine to the eluent) or an alternative stationary phase like alumina. In some cases, purification by distillation or recrystallization may be a better option.
-
Question 4: I am struggling with the stereochemical control of the spirocenter. How can I influence the stereochemical outcome?
Answer:
The stereochemistry at the anomeric carbon of spiroketals is a well-studied area, and the outcome is often governed by either thermodynamic or kinetic control.[5]
-
Thermodynamic Control: Under equilibrating conditions (e.g., prolonged reaction times, elevated temperatures, and the presence of a Brønsted acid), the most stable diastereomer will be the major product. This stability is often influenced by the anomeric effect, where an axial orientation of the lone pairs on the ring oxygens is favored.[6]
-
Strategy: To obtain the thermodynamically favored product, ensure the reaction is allowed to reach equilibrium. This may involve longer reaction times or a post-reaction isomerization step under acidic conditions.
-
-
Kinetic Control: The kinetically controlled product is formed faster and is favored under milder, irreversible conditions (e.g., lower temperatures, shorter reaction times).[5]
-
Strategy: To access the kinetic product, you might explore Lewis acid catalysts at lower temperatures. Gold and other late transition metals have been shown to be effective in catalyzing spiroketalization under mild conditions.[7][8] While these methods are often used for more complex systems, the principles can be adapted.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for the synthesis of 1,5-Dioxa-9-aza-spiro[5.5]undecane?
A1: While the optimal conditions can vary depending on the specific N-protecting group on the piperidinone, a good starting point is the reaction of the N-protected 4-piperidinone with 1.2 equivalents of 1,3-propanediol in toluene, with a catalytic amount (0.02-0.05 equivalents) of p-toluenesulfonic acid. The reaction is typically heated to reflux with a Dean-Stark trap to remove water. Monitoring the reaction by TLC or GC-MS is crucial to determine the point of completion.
| Parameter | Recommended Range | Rationale |
| Diol Equivalents | 1.1 - 1.5 | Drives the equilibrium towards product formation. |
| Catalyst Loading | 0.01 - 0.05 equivalents | Balances reaction rate with minimizing side reactions. |
| Solvent | Toluene, Benzene | Allows for azeotropic removal of water at a suitable temperature. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
Q2: How do I choose the right N-protecting group for the 4-piperidinone starting material?
A2: The choice of the N-protecting group is critical. It must be stable to the acidic reaction conditions required for ketalization but should be removable under conditions that do not affect the spiroketal moiety.
-
Benzyl (Bn): Stable to acidic conditions and can be removed by hydrogenolysis. This is often a good first choice.[4]
-
Carbamates (Boc, Cbz): Boc is generally acid-labile and may not be suitable. Cbz is more robust and can be removed by hydrogenolysis.
-
Acyl groups (e.g., Acetyl): Generally stable, but their removal often requires harsh basic or acidic conditions that could compromise the spiroketal.
Q3: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?
A3: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of the starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the conversion of starting materials and the presence of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product. The chemical shifts and coupling constants of the protons on the spirocyclic core are characteristic.
-
Infrared (IR) Spectroscopy: Useful for confirming the disappearance of the ketone carbonyl stretch from the starting material.
Q4: Is it possible to synthesize this compound without a protecting group on the nitrogen?
A4: While it might be possible, it is generally not recommended. The free amine can act as a base, neutralizing the acid catalyst. It can also participate in side reactions. Protecting the nitrogen atom simplifies the reaction and often leads to cleaner product formation and higher yields. The hydrochloride salt of the unprotected compound has been synthesized, suggesting that deprotection is a viable final step.[4]
IV. Experimental Protocol: Synthesis of N-Benzyl-1,5-Dioxa-9-aza-spiro[5.5]undecane
This protocol is a representative procedure based on established methods for spiroketal formation.[9]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add N-benzyl-4-piperidinone (1 equivalent).
-
Reagent Addition: Add toluene as the solvent, followed by 1,3-propanediol (1.2 equivalents) and p-toluenesulfonic acid monohydrate (0.03 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue heating until no more water is collected and TLC analysis indicates complete consumption of the starting ketone.
-
Workup: Cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel deactivated with triethylamine or by vacuum distillation.
V. References
-
Paioti, P. H. S., Ketcham, J. M., & Aponick, A. (2014). Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals. Organic Letters, 16(19), 5320–5323. [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Spiroketal from 2-Alkynyl Phenol 19. Retrieved from [Link]
-
MDPI. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Retrieved from [Link]
-
Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Retrieved from [Link]
-
National Institutes of Health. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC. Retrieved from [Link]
-
National Institutes of Health. (2013). Synthesis of the spiroketal core of integramycin. PMC. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. Retrieved from [Link]
-
ResearchGate. (2025). Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. Retrieved from [Link]
-
MDPI. (2025). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). A new strategy for the synthesis of spiro ketals. Retrieved from [Link]
-
Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Retrieved from [Link]
-
ResearchGate. (2025). A Modular, Stereoselective Approach to Spiroketal Synthesis. Retrieved from [Link]
-
RSC Publishing. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. Retrieved from [Link]
-
PubMed. (2021). One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2 -Catalyzed Cycloisomerization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Spiroketals. Retrieved from [Link]
-
Denmark Group. (2007). Strategies and Synthesis of Contrathermodynamic Spiroketals. Retrieved from [Link]
-
National Institutes of Health. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PMC. Retrieved from [Link]
Sources
- 1. mskcc.org [mskcc.org]
- 2. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of the spiroketal core of integramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 7. Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 1,5-Dioxa-9-aza-spiro[5.5]undecane Synthesis
Reference Ticket: #SPIRO-KET-001
Status: Resolved / Guide Published
Subject: Impurity Profiling & Process Optimization for Spirocyclic Ketal Formation
Executive Summary
Welcome to the Technical Support Center. You are likely accessing this guide because you are observing low conversion, erratic yields, or persistent impurities in the synthesis of 1,5-Dioxa-9-aza-spiro[5.5]undecane (CAS: 180-94-9).
This molecule is constructed via the acid-catalyzed ketalization of 4-piperidone with 1,3-propanediol . While theoretically simple, this reaction is a classic equilibrium-driven process where water management is the single determinant of purity.
Regulatory Advisory: As a Senior Application Scientist, I must remind you that the starting material, 4-piperidone , is a listed precursor (DEA List I / UNODC controlled) due to its use in fentanyl synthesis. Ensure your facility maintains strict compliance, inventory logging, and security protocols before proceeding.
Module 1: The Chemistry & Impurity Landscape
The Reaction Pathway
The synthesis relies on the protection of the ketone in 4-piperidone using a diol. This is a reversible reaction governed by Le Chatelier's principle.
Figure 1: Reaction pathway showing the critical equilibrium (reversible steps) and potential impurity divergence points.
Common Impurity Profile
| Impurity Type | Origin | Diagnostic (NMR/TLC) | Remediation |
| Residual 4-Piperidone | Incomplete conversion due to water saturation or insufficient reflux time. | Triplet at ~2.4 ppm (alpha-protons to carbonyl). | Extend reflux time; refresh molecular sieves; ensure vigorous boil. |
| 1,3-Propanediol (Excess) | Stoichiometric excess used to drive equilibrium. | Multiplets at 3.6-3.8 ppm (CH2-OH). | Aqueous workup (brine wash) or high-vacuum distillation. |
| Piperidone Dimer | Self-condensation (Aldol-type) occurring if the reaction mix becomes basic or lacks sufficient acid catalyst. | Complex multiplets in the olefinic region (if dehydrated). | Maintain acidic pH (pTsOH); avoid free-basing the piperidone before reaction without immediate acid presence. |
| Hydrolysis Product | Product reverting to starting material due to atmospheric moisture. | Reappearance of ketone signals after isolation. | Store under Argon/Nitrogen; store as HCl salt rather than free base. |
| Yellow/Dark Tars | Oxidation of the amine or acid-catalyzed polymerization. | Broad baseline humps; dark color. | Use Nitrogen atmosphere; limit reaction temperature to 110°C (Toluene reflux). |
Module 2: Troubleshooting Guide (Q&A)
Q1: My conversion stalls at 80% despite refluxing for 24 hours. Why?
Diagnosis: Your water removal system has reached capacity or is inefficient.[1]
-
The Science: The reaction generates 1 equivalent of water. In a Dean-Stark apparatus, if the toluene is "wet" to begin with, or if the trap is not drained, the water concentration in the pot remains high enough to sustain the reverse reaction.
-
The Fix:
-
Pre-dry your solvent: Reflux the toluene in the Dean-Stark for 30 minutes before adding reactants to remove ambient water.
-
Check the Trap: Ensure the water layer is separating cleanly. If an emulsion forms, the separation is inefficient.
-
Sieve Assist: Add activated 4Å molecular sieves to the collection arm of the Dean-Stark trap (not the pot) to scavenge dissolved water from the returning solvent.
-
Q2: The product is turning yellow/brown during distillation.
Diagnosis: Thermal decomposition or amine oxidation.
-
The Science: Free secondary amines are susceptible to oxidation at high temperatures (150°C+). Additionally, residual p-Toluenesulfonic acid (pTsOH) in the pot during distillation can catalyze the decomposition of the spiro-ketal.
-
The Fix:
-
Neutralize First: Before distillation, wash the organic layer with saturated NaHCO3 to remove the acid catalyst.
-
Lower the Boiling Point: Use high vacuum (<1 mmHg) to distill the product at the lowest possible temperature.
-
Inert Gas: Bleed nitrogen into the capillary during vacuum distillation.
-
Q3: I see a "doublet of triplets" impurity in the proton NMR.
Diagnosis: This is likely the mono-ketal of a different diol if you are using technical grade solvents, OR it is the hemiketal intermediate if the reaction was stopped too early.
-
The Fix: Push the reaction to completion. If it persists, check the purity of your 1,3-propanediol.
Module 3: Optimized Synthetic Protocol
Objective: Synthesis of 1,5-Dioxa-9-aza-spiro[5.5]undecane with >95% purity.
Materials
-
4-Piperidone Monohydrate Hydrochloride: 1.0 eq (Use salt for stability, neutralize in situ or free-base prior).
-
1,3-Propanediol: 1.2 - 1.5 eq.
-
p-Toluenesulfonic Acid (pTsOH): 0.05 eq (Catalyst).
-
Solvent: Toluene (Reagent Grade).
-
Base (for workup): 10% NaOH or NaHCO3.
Step-by-Step Workflow
-
Free-Basing (Optional but Recommended):
-
Dissolve 4-piperidone HCl in a minimum amount of water.
-
Basify with K2CO3 to pH 10.
-
Extract with CHCl3, dry over Na2SO4, and evaporate. Note: 4-piperidone free base is unstable; use immediately.
-
-
Reaction Setup:
-
Equip a Round Bottom Flask (RBF) with a Dean-Stark trap and a reflux condenser.
-
Add 4-piperidone (1.0 eq), 1,3-propanediol (1.2 eq), and pTsOH (0.05 eq).
-
Add Toluene (approx. 10 mL per gram of reactant).
-
-
Reflux & Water Removal:
-
Heat to vigorous reflux (bath temp ~120-130°C).
-
Critical Checkpoint: Monitor water accumulation in the trap. The theoretical amount of water should be calculated (18 mg per mmol).
-
Continue reflux until water evolution ceases (typically 4-6 hours).
-
-
Workup (Impurity Control Step):
-
Purification:
-
Concentrate toluene under reduced pressure.
-
Distillation: Distill the residue under high vacuum (0.5 mmHg). The product typically boils around 80-90°C at this pressure.
-
Alternative: Convert to HCl salt by adding HCl in dioxane/ether; the salt precipitates as a white solid and is much more stable.
-
Module 4: Process Decision Tree
Use this flowchart to guide your daily experiments.
Figure 2: Decision tree for real-time reaction monitoring.
References
-
Sigma-Aldrich. 1,5-Dioxa-9-azaspiro[5.5]undecane Product Sheet. Retrieved from
-
Organic Syntheses. Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. (Analogous ketalization protocol). Org. Synth. 2016, 93, 210-227.[3] Retrieved from
-
BenchChem. Synthesis routes of 1,5-Dioxaspiro[5.5]undecane. Retrieved from
-
Federal Register. Designation of 4-Piperidone as a List I Chemical. (Regulatory Compliance). Retrieved from
Sources
Technical Support Center: Scaling 1,5-Dioxa-9-aza-spiro[5.5]undecane HCl
Regulatory & Safety Notice (Critical)
Attention: The target molecule is a ketal derivative of 4-piperidone . In many jurisdictions (including the US via DEA List I designation and international UNODC conventions), 4-piperidone and its acetals/ketals are controlled precursors due to their potential use in illicit opioid synthesis.
-
Compliance: Ensure your facility holds the necessary registrations (e.g., DEA Form 510 in the US) before scaling this reaction.
-
Safety: 4-piperidone monohydrate hydrochloride is a severe eye irritant. The spiro-ketal product should be treated as a potent bioactive amine until fully characterized.
Process Overview & Logic
The synthesis of 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride involves the acid-catalyzed protection of 4-piperidone with 1,3-propanediol, followed by hydrochloride salt formation.
The Engineering Challenge:
-
Equilibrium Management: The ketalization is reversible. Water must be removed continuously to drive conversion (Le Chatelier’s principle).[1]
-
Stability: The spiro-ketal ring is acid-labile in the presence of water. The transition from the acidic reaction mixture to a stable, dry salt requires precise pH and moisture control.
Process Flow Diagram
Figure 1: Optimized workflow for scaling spiro-ketalization, emphasizing the critical cold neutralization step to prevent hydrolysis.
Reaction Engineering: The Ketalization
Core Issue: Scaling the removal of water. On a gram scale, molecular sieves suffice. On a kilogram scale, they are inefficient and create stirring hazards. You must use azeotropic distillation .
Protocol Parameters:
-
Solvent: Toluene (BP 110°C) or Cyclohexane (BP 81°C). Toluene is preferred for higher reflux temperatures which improve kinetics, but Cyclohexane is safer if the product is thermally sensitive.
-
Catalyst: p-Toluenesulfonic acid (pTSA) monohydrate (0.05 – 0.1 eq).
-
Stoichiometry: Use 1.2 to 1.5 equivalents of 1,3-propanediol. Excess diol helps drive the equilibrium but makes workup more difficult (requires thorough water washes to remove).
Troubleshooting Guide: Ketalization
| Symptom | Probable Cause | Corrective Action |
| Stalled Conversion (<80%) | Wet Solvent/Reactants: The "water budget" of the trap is exceeded by wet starting materials. | Pre-dry reactants. Reflux the solvent + pTSA + 4-piperidone before adding the diol to remove bulk water from the hydrate salt. |
| Charring / Dark Color | Overheating: Reaction wall temperature is too high. | Switch from heating mantles to oil baths for uniform heat transfer. Ensure high stirring velocity (Reynolds number > 2000). |
| Product Hydrolysis | Slow Quench: Acidic aqueous environment at high temp reverses the reaction. | Critical: Cool reaction mixture to <5°C before adding base. Use 20% NaOH or saturated NaHCO₃. |
Workup & Isolation: The Danger Zone
The free base (1,5-Dioxa-9-aza-spiro[5.5]undecane) is an oil or low-melting solid. It is stable in base but rapidly hydrolyzes back to 4-piperidone in aqueous acid.
Q: Why is my yield dropping during extraction? A: You likely have "micro-emulsions" or residual acidity.
-
The Fix: After neutralizing, check the pH of the aqueous layer. It must be >10. If it drifts down, the amine salt is buffering it. Add more caustic.
-
Phase Split: Use Dichloromethane (DCM) for extraction. The spiro-ketal is highly soluble in DCM. Wash the organic layer with brine to remove excess 1,3-propanediol.
Salt Formation: Crystallizing the Hydrochloride
This is the most thermodynamically volatile step. The reaction
Physical Properties Data:
| Property | Free Base | HCl Salt |
| State | Pale yellow oil / Low melt solid | White crystalline solid |
| Melting Point | ~28–30 °C | 191–193 °C |
| Solubility (Water) | Moderate | High |
| Solubility (Ether) | High | Insoluble (Antisolvent) |
Protocol for Salt Formation:
-
Dissolve the dried free base oil in Isopropanol (IPA) (approx. 5 mL per gram).
-
Cool to 0–5°C.
-
Slowly add HCl in IPA (or HCl in Dioxane) dropwise. Do not use aqueous HCl.
-
Observation: A white precipitate should form immediately.
-
Finishing: Dilute with Diethyl Ether or MTBE to maximize yield, filter, and wash with cold ether.
Troubleshooting Guide: Salt Formation
Q: The salt is oiling out (forming a gum) instead of crystallizing.
-
Cause: The solvent is too polar (solubilizing the salt) or the reaction is too hot (exotherm).
-
Solution:
-
Seed it: If you have a previous batch, add a crystal.
-
Switch Solvent: Dissolve free base in dry Diethyl Ether or MTBE first, then bubble HCl gas or add HCl/Ether. The salt is insoluble in ether and will crash out as a powder.
-
Dryness: Ensure the free base solution was dried over Na₂SO₄. Water traces cause gumming.
-
Q: The melting point is low (<185°C).
-
Cause: Trapped solvent or hydrochloride of the starting material (4-piperidone).
-
Solution: Recrystallize from Ethanol/Ether . Dissolve in minimum hot ethanol, cool, and slowly add ether until turbid.
Diagnostic Logic Tree
Use this flowchart to diagnose low yields or purity issues during the campaign.
Figure 2: Diagnostic logic for isolating failure modes in spiro-ketal synthesis.
References
-
Synthesis & Characterization
- Title: Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)
- Source: Thieme Connect (Synlett/Synthesis).
- Relevance: Confirms melting point of HCl salt (191–193 °C) and NMR shifts.
-
Link:
-
Scale-Up Methodology (Analogous)
-
Regulatory Context
- Title: Designation of 4-Piperidone as a List I Chemical.
- Source: Federal Register (DEA, 2022).
-
Relevance: Legal requirements for handling the starting material.[4]
-
Link:
Sources
Technical Support Center: Analytical Troubleshooting for 1,5-Dioxa-9-aza-spiro[5.5]undecane
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1,5-Dioxa-9-aza-spiro[5.5]undecane. As a specialized spirocyclic scaffold, its unique structure presents distinct challenges in synthesis, purification, and analytical characterization. This guide provides in-depth troubleshooting advice in a direct question-and-answer format to address common issues encountered during experimental work.
Section 1: Purity and Impurity Profiling
The purity of 1,5-Dioxa-9-aza-spiro[5.5]undecane is critical for its application, particularly in drug development where impurities can impact biological activity and safety. Understanding the potential impurities arising from the synthesis is the first step in effective troubleshooting.
Question: What are the likely impurities I should expect in my sample of 1,5-Dioxa-9-aza-spiro[5.5]undecane?
Answer: The impurity profile of 1,5-Dioxa-9-aza-spiro[5.5]undecane is intrinsically linked to its synthetic route. While specific syntheses can vary, a common approach to building similar spirocyclic systems involves the condensation of a cyclic ketone with a suitable amine and diol. For instance, the synthesis of the related compound 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane involves the reaction of tris(hydroxymethyl)aminomethane hydrochloride with 1,1-dimethoxycyclohexane.[1][2][3][4]
Based on analogous syntheses, potential impurities can be categorized as follows:
-
Starting Materials: Unreacted starting materials such as the parent ketone, amine, or diol.
-
Reaction Intermediates: Incomplete reaction can lead to the presence of partially formed spirocycles.
-
Byproducts of Ketalization/Acetylation: Side reactions during the formation of the dioxa-spiro ring can generate various byproducts.
-
Solvent Residues: Residual solvents from the reaction and purification steps are common impurities. For example, dichloromethane is noted as a challenging solvent to remove from a similar compound.[3]
Troubleshooting Workflow for Impurity Identification:
Caption: Workflow for the identification of impurities in 1,5-Dioxa-9-aza-spiro[5.5]undecane.
Section 2: Stability and Degradation Pathways
Ensuring the stability of 1,5-Dioxa-9-aza-spiro[5.5]undecane during storage and experimentation is paramount to obtaining reliable and reproducible results.
Question: How stable is 1,5-Dioxa-9-aza-spiro[5.5]undecane and what are its likely degradation pathways?
Answer: A related compound, 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane, is reported to be indefinitely stable at ambient temperature when stored under an inert atmosphere.[3] This suggests that the core spiroketal structure is relatively robust. However, the presence of the aza group in 1,5-Dioxa-9-aza-spiro[5.5]undecane introduces a site susceptible to degradation, particularly through oxidation and hydrolysis under certain conditions.
Potential Degradation Pathways:
-
Hydrolysis: The spiroketal is susceptible to hydrolysis under acidic conditions, which can lead to ring-opening and the formation of the parent ketone and diol-amine.
-
Oxidation: The tertiary amine is a potential site for oxidation. Atmospheric oxidation or the presence of oxidizing agents can lead to the formation of N-oxides or other oxidative degradation products. Studies on the oxidative degradation of piperidine, a core component of the aza-spiro ring system, show that H-abstraction from both C-H and N-H bonds can occur, leading to various oxidation products.[2][5]
Forced Degradation Studies: To understand the stability of your specific batch of 1,5-Dioxa-9-aza-spiro[5.5]undecane, it is advisable to perform forced degradation studies.[6][7][8][9][10]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, room temperature to 60°C | Ring-opened products (ketone, diol-amine) |
| Base Hydrolysis | 0.1 M NaOH, room temperature to 60°C | Generally more stable than to acid |
| Oxidation | 3% H₂O₂, room temperature | N-oxide, ring-opened products |
| Thermal | 60-80°C (solid and solution) | Monitor for any degradation |
| Photostability | Exposure to UV and visible light (ICH Q1B) | Monitor for any degradation |
Logical Approach to Investigating Degradation:
Caption: A logical workflow for investigating the degradation of 1,5-Dioxa-9-aza-spiro[5.5]undecane.
Section 3: Chromatographic Analysis (HPLC/UPLC)
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are primary techniques for assessing the purity and quantifying 1,5-Dioxa-9-aza-spiro[5.5]undecane. However, its basic nature can lead to chromatographic challenges.
Question: I am observing poor peak shape (tailing) and inconsistent retention times for 1,5-Dioxa-9-aza-spiro[5.5]undecane in reversed-phase HPLC. What could be the cause and how can I fix it?
Answer: Poor peak shape and retention time instability for basic compounds like 1,5-Dioxa-9-aza-spiro[5.5]undecane in reversed-phase chromatography are often due to interactions with residual silanols on the silica-based stationary phase.
Common Causes and Solutions:
| Issue | Cause | Recommended Solution |
| Peak Tailing | Interaction of the basic nitrogen with acidic silanols on the column. | - Use a mobile phase with a low pH (e.g., 2.5-3.5) to protonate the analyte and suppress silanol ionization. - Add a competing base to the mobile phase (e.g., 0.1% triethylamine). - Use a column with end-capping or a hybrid particle technology to minimize accessible silanols. |
| Inconsistent Retention Times | Changes in mobile phase pH, temperature, or column equilibration. | - Ensure the mobile phase is well-buffered. - Use a column thermostat to maintain a consistent temperature. - Allow for adequate column equilibration time between injections. |
| Poor Resolution from Impurities | Suboptimal mobile phase composition or gradient. | - Optimize the organic modifier (acetonitrile or methanol) percentage. - Adjust the gradient slope for better separation of closely eluting peaks. |
Experimental Protocol for Method Development:
-
Column Selection: Start with a C18 column with high-purity silica and end-capping.
-
Mobile Phase Preparation:
-
Aqueous Phase: 0.1% Formic acid or 0.1% Trifluoroacetic acid in water.
-
Organic Phase: Acetonitrile or Methanol.
-
-
Initial Gradient:
-
5-95% organic phase over 10-15 minutes.
-
Flow rate: 1.0 mL/min for a 4.6 mm ID column.
-
-
Optimization:
-
If peak tailing is observed, consider adding a small amount of a competing base to the mobile phase.
-
Adjust the gradient to improve the resolution of any impurities.
-
Section 4: Mass Spectrometric (MS) Analysis
Mass spectrometry is a powerful tool for the identification and structural elucidation of 1,5-Dioxa-9-aza-spiro[5.5]undecane and its related impurities and degradants.
Question: What are the expected mass spectral characteristics of 1,5-Dioxa-9-aza-spiro[5.5]undecane and how can I interpret its fragmentation pattern?
Answer: In positive ion mode electrospray ionization (ESI), 1,5-Dioxa-9-aza-spiro[5.5]undecane is expected to readily form a protonated molecule, [M+H]⁺. The fragmentation of spirocyclic systems can be complex, but some general principles can be applied.
Expected Fragmentation Pathways:
-
Ring Opening of the Piperidine Ring: Cleavage of the C-N bonds in the piperidine ring is a likely fragmentation pathway.
-
Loss of Small Molecules: Neutral losses, such as the loss of water or ethylene, are possible depending on the collision energy.
-
Cleavage of the Dioxane Ring: While generally stable, the dioxane ring can also undergo fragmentation under higher energy conditions.
For the related compound, 1,4-Dioxa-9-azaspiro[5.5]undecane Hydrochloride, the protonated molecule ([M+H]⁺) is observed at m/z = 158.[11]
Troubleshooting MS Analysis:
| Issue | Potential Cause | Recommended Solution |
| Poor Ionization | Suboptimal source conditions or mobile phase incompatibility. | - Optimize ESI source parameters (e.g., capillary voltage, gas flow). - Ensure the mobile phase contains a proton source (e.g., formic acid) for positive ion mode. |
| In-source Fragmentation | High source temperature or voltage. | - Reduce the source temperature and cone voltage to minimize fragmentation before the mass analyzer. |
| Complex Spectra | Presence of multiple adducts (e.g., [M+Na]⁺, [M+K]⁺). | - Use high-purity solvents and additives to minimize sodium and potassium adducts. |
Section 5: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the definitive structural confirmation of 1,5-Dioxa-9-aza-spiro[5.5]undecane and the identification of impurities.
Question: I am seeing unexpected signals in the ¹H NMR spectrum of my 1,5-Dioxa-9-aza-spiro[5.5]undecane sample. How can I identify the source of these signals?
Answer: Unexpected signals in an NMR spectrum can arise from impurities, residual solvents, or water. A systematic approach is necessary for their identification.
Common Sources of Extraneous NMR Signals:
-
Residual Solvents: Solvents used in the synthesis and purification are common contaminants. Refer to published tables of NMR data for common laboratory solvents.[12]
-
Water: The chemical shift of water is highly dependent on the solvent and temperature.
-
Starting Materials and Byproducts: As discussed in Section 1, unreacted starting materials and side-products from the synthesis are frequent impurities.
-
Degradation Products: If the sample has degraded, new signals corresponding to the degradation products will appear.
¹H NMR Data for a Related Compound (1,4-Dioxa-9-azaspiro[5.5]undecane Hydrochloride in DMSO-d₆):
-
δ 9.23 (s, 2H), 3.62 (s, 2H), 3.55 (s, 2H), 3.39 (s, 2H), 3.05 (d, J = 12.3 Hz, 2H), 2.90 (t, J = 11.7 Hz, 2H), 1.98 (d, J = 13.9 Hz, 2H), 1.66 (t, J = 13.1 Hz, 2H).[11]
This data can serve as a reference point for interpreting the spectrum of 1,5-Dioxa-9-aza-spiro[5.5]undecane.
References
-
DergiPark. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. Retrieved from [Link]
-
Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Retrieved from [Link]
-
White Rose Research Online. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]
-
PubMed. (2002). Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique. Retrieved from [Link]
-
PubMed Central (PMC). (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Retrieved from [Link]
-
PubChem. (n.d.). 1,5-Dioxaspiro[5.5]undecane. Retrieved from [Link]
-
HETEROCYCLES. (2005). AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE. Retrieved from [Link]
-
Synthesis. (2018). Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. Retrieved from [Link]
-
Journal of Environmental Chemical Engineering. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020). A Systematic Guide on HPLC Troubleshooting. Retrieved from [Link]
-
Core. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Regis Technologies. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
MDPI. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Retrieved from [Link]
-
SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
ResearchGate. (2009). Syntheses and Crystal Structures of 1,5-Dioxaspiro[5.5]undecane-2,4-dione Derivatives. Retrieved from [Link]
-
MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
Chromatography Today. (n.d.). 4 Common Mistakes to Avoid in HPLC. Retrieved from [Link]
-
Waters. (n.d.). Analysis of Plant Alkaloids Through Accurate Mass Screening and Discovery. Retrieved from [Link]
-
MDPI. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Retrieved from [Link]
-
BfR. (n.d.). Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. Retrieved from [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - White Rose Research Online [eprints.whiterose.ac.uk]
- 3. orgsyn.org [orgsyn.org]
- 4. Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. onyxipca.com [onyxipca.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. scispace.com [scispace.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. lcms.cz [lcms.cz]
Validation & Comparative
Comparative Guide: Biological Activity of 1,5-Dioxa-9-aza-spiro[5.5]undecane Derivatives
This guide provides an in-depth technical comparison of 1,5-Dioxa-9-aza-spiro[5.5]undecane derivatives, a class of spirocyclic compounds emerging as privileged scaffolds in drug discovery.
Unlike the more common ethylene ketal spiro-piperidines (1,4-dioxa-8-azaspiro[4.5]decane), the 1,5-dioxa-9-aza-spiro[5.5]undecane core features a six-membered 1,3-dioxane ring spiro-fused to a piperidine. This structural expansion imparts distinct conformational rigidity and lipophilicity profiles, making it highly effective in two distinct therapeutic areas: Sigma-1 receptor modulation (Neuropsychiatry) and MmpL3 inhibition (Infectious Disease) .
Executive Summary & Scaffold Analysis
The 1,5-Dioxa-9-aza-spiro[5.5]undecane scaffold acts as a rigid, metabolic pharmacophore. Its spiro-carbon (C4 of piperidine, C2 of 1,3-dioxane) locks the orientation of the heteroatoms, creating a specific vector for hydrogen bonding and hydrophobic interactions.
Key Structural Advantages:
-
Conformational Locking: The 6,6-spiro system restricts the flexibility of the piperidine ring more effectively than open-chain analogs, reducing the entropic penalty upon receptor binding.
-
Metabolic Stability: The cyclic ketal (1,3-dioxane) protects the ketone functionality from rapid metabolism while maintaining hydrogen bond acceptor capability.
-
Lipophilicity Tuning: The propyl-ketal bridge increases logP compared to ethyl-ketals, facilitating blood-brain barrier (BBB) penetration for CNS targets (Sigma receptors) and membrane insertion for mycobacterial targets.
Therapeutic Application I: Sigma-1 Receptor Antagonists
Primary Indication: Binge Eating Disorder (BED) and Compulsive Behaviors.
Research has identified specific derivatives, notably 9-benzyl-3-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane , as potent and selective Sigma-1 receptor (
Mechanism of Action
The spiro-piperidine nitrogen acts as the primary basic center interacting with the anionic aspartate residue in the
Comparative Efficacy Data
The following table contrasts the lead 1,5-dioxa derivative against standard Sigma ligands.
Table 1: Comparative Profile of Sigma Receptor Ligands
| Compound | Scaffold Type | Target Affinity ( | Selectivity ( | In Vivo Efficacy (Rat Binge Model) |
| Compound 3 (Lead)* | 1,5-Dioxa-spiro[5.5] | < 10 nM | > 50-fold | Effective @ 3–7 mg/kg |
| BD-1063 | Piperazine (Standard) | 9 nM | High | Effective @ 10–30 mg/kg |
| Haloperidol | Butyrophenone | ~1 nM | Low (binds D2) | Sedation side effects |
| 1,4-Dioxa Analog | Spiro[4.5]decane | ~25 nM | Moderate | Lower efficacy |
*Refers to 9-benzyl-3-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane.[1][2]
Key Insight: The 1,5-dioxa derivative (Compound 3) achieves efficacy at lower doses (3 mg/kg) compared to the standard BD-1063, likely due to superior bioavailability and BBB penetration afforded by the lipophilic 1,3-dioxane ring.
Therapeutic Application II: Antitubercular Agents
Primary Indication: Multi-Drug Resistant Tuberculosis (MDR-TB).[3]
The derivative known as SIMBL (Spiro Indolyl Mannich Base Lead) utilizes the 1,5-dioxa-9-aza-spiro[5.5]undecane moiety to target Mycobacterium tuberculosis.[4][5]
Mechanism of Action: Dual-Targeting
-
MmpL3 Inhibition: The spiro structure binds to the MmpL3 transporter, blocking the export of mycolic acids essential for cell wall biosynthesis.[4]
-
Membrane Permeabilization: The amphiphilic nature of the N-octyl-indole tail, combined with the spiro headgroup, disrupts the mycobacterial membrane proton motive force.
Comparative Potency Data
Table 2: Antitubercular Activity (MIC90 against M. tuberculosis H37Rv)
| Compound | Structure / Class | MIC90 ( | Mechanism | Resistance Profile |
| SIMBL | 1,5-Dioxa-spiro[5.5] Indole | 1.0 | Dual (MmpL3 + Membrane) | MmpL5 efflux (low rate) |
| Non-Spiro Analog | Diethylaminomethyl Indole | 10.0 | Membrane only | High resistance |
| SQ109 | Ethylenediamine | 0.7 | MmpL3 | MmpL3 mutations |
| Bedaquiline | Diarylquinoline | 0.03 | ATP Synthase | Rv0678 mutations |
Key Insight: The addition of the 1,5-dioxa-spiro ring increases potency by 10-fold compared to non-spiro analogs. While less potent than Bedaquiline, SIMBL's dual mechanism reduces the likelihood of spontaneous resistance development.
Experimental Protocols
Protocol A: Synthesis of the 1,5-Dioxa-9-aza-spiro[5.5]undecane Core
This protocol yields the N-benzyl protected intermediate, adaptable for both Sigma and TB applications.
-
Reagents: 1-Benzyl-4-piperidone (1.0 equiv), 2-Phenyl-1,3-propanediol (1.1 equiv, for Sigma ligands) OR 1,3-Propanediol (for SIMBL), p-Toluenesulfonic acid (pTSA, 0.1 equiv).
-
Solvent: Toluene (0.5 M concentration).
-
Setup: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.
-
Procedure:
-
Combine amine, diol, and pTSA in toluene.[6]
-
Reflux at 110°C with vigorous stirring. Monitor water collection in the Dean-Stark trap.
-
Endpoint: Reaction is complete when water evolution ceases (approx. 4–6 hours).
-
Workup: Cool to RT. Wash with saturated NaHCO
(2x) and Brine (1x). Dry organic layer over Nangcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> SO . -
Purification: Concentrate in vacuo. Recrystallize from Ethanol (if solid) or use Flash Chromatography (Hexane/EtOAc) to isolate the spiro-ketal.
-
Protocol B: Antitubercular Susceptibility Assay (Alamar Blue)
-
Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 = 0.6).
-
Plating: Dispense 100 µL of culture into 96-well plates.
-
Treatment: Add test compounds (dissolved in DMSO) in serial 2-fold dilutions. Final DMSO concentration < 1%.
-
Incubation: Incubate at 37°C for 5 days.
-
Readout: Add 20 µL Alamar Blue reagent and 12 µL Tween-80. Incubate for 24 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Active metabolism).
-
-
Calculation: MIC90 is the lowest concentration preventing the color change from blue to pink.
Visualization of Signaling & Synthesis
Diagram 1: Synthesis and Functional Divergence
This diagram illustrates how the core scaffold is synthesized and diverted into the two main therapeutic classes.
Caption: Divergent synthesis of 1,5-dioxa-9-aza-spiro[5.5]undecane derivatives targeting Neuropsychiatry (Red) and Infectious Disease (Green).
Diagram 2: Mechanism of Action (SIMBL)
Visualizing the dual-action mechanism on the mycobacterial cell envelope.
Caption: Dual mechanism of SIMBL: MmpL3 blockade and direct membrane permeabilization.
References
-
Cifani, C., et al. (2020). Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats.[7] ACS Chemical Neuroscience.[7] Link
-
Nyantakyi, S. A., et al. (2025). Indolyl Azaspiroketal Mannich Bases Are Potent Anti-mycobacterial Agents with Selective Membrane Permeabilizing Effects and In Vivo Activity. Journal of Medicinal Chemistry / PMC. Link
-
Cottone, P., et al. (2012). Antagonism of Sigma-1 Receptors Blocks Compulsive-Like Eating.[8] Neuropsychopharmacology.[1][9][8] Link[9]
-
Li, M., et al. (2020). Resistance against Membrane-Inserting MmpL3 Inhibitor through Upregulation of MmpL5 in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[3][5] Link
-
Gopal, P., et al. (2025). Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents.[3] European Journal of Medicinal Chemistry. Link
Sources
- 1. Systematic Review of Binge Eating Rodent Models for Developing Novel or Repurposing Existing Pharmacotherapies | MDPI [mdpi.com]
- 2. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 3. Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents [html.rhhz.net]
- 4. Resistance against Membrane-Inserting MmpL3 Inhibitor through Upregulation of MmpL5 in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. iris.unimore.it [iris.unimore.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of 1,5-Dioxa-9-aza-spiro[5.5]undecane Hydrochloride
Introduction: The Critical Role of Purity in Spirocyclic Scaffolds
To the researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the molecular scaffold is paramount. 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride is a key heterocyclic motif whose rigid, three-dimensional structure offers a unique framework for exploring chemical space.[1] The reliability of any downstream application, from high-throughput screening to late-stage clinical trials, is fundamentally dependent on the purity and structural integrity of this starting material. Undetected impurities, such as residual solvents, synthetic by-products, or isomers, can lead to erroneous biological data, failed experiments, and significant delays in development timelines.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required for the robust validation of 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride purity. We will move beyond mere procedural lists to explore the causality behind methodological choices, establishing a self-validating, multi-orthogonal approach to ensure the highest degree of confidence in your material.
Part 1: The Primary Assessment: Identity, Assay, and Organic Impurities
The initial and most critical phase of purity validation involves techniques that confirm the compound's identity, quantify its concentration (assay), and detect and quantify any organic impurities. For a molecule like 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride, a combination of chromatography and spectroscopy is non-negotiable.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Expertise & Experience: HPLC is a cornerstone for purity determination due to its high resolving power and quantitative accuracy.[2] For non-volatile compounds like this hydrochloride salt, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The key challenge with this specific molecule is its lack of a strong UV chromophore, as it is a saturated aliphatic system. Therefore, detection cannot rely on standard UV wavelengths (e.g., 254 nm). Instead, detection at a low wavelength (e.g., 200-215 nm) where end-absorbance occurs, or the use of universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD), is necessary.
Trustworthiness: A robust HPLC method must be able to separate the main peak from potential impurities, including starting materials (e.g., cyclohexanone, 1,3-propanediol derivatives) and synthesis by-products.[3] Method validation according to ICH guidelines (covering specificity, linearity, accuracy, precision, and robustness) is essential for regulatory submissions.[4]
Experimental Protocol: RP-HPLC for Purity and Impurity Profiling
-
System Preparation: Utilize a standard HPLC system with a quaternary pump, autosampler, column oven, and a UV or universal detector.
-
Column: Employ a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size), which provides excellent retention for moderately polar compounds.[2]
-
Mobile Phase:
-
Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape for the amine.
-
Phase B: Acetonitrile.
-
-
Gradient Elution: A gradient is crucial to elute both polar and non-polar impurities. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C to ensure reproducible retention times.
-
Detection: UV at 210 nm. If sensitivity is low, a CAD or ELSD is recommended.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
-
Injection: Inject 10 µL.
-
Data Analysis: Calculate purity using the area percent method. Identify and quantify any impurities relative to the main peak.
Caption: qNMR Absolute Purity Workflow.
Part 2: Orthogonal Assessment: Targeting Specific Impurity Classes
Orthogonal methods use different chemical or physical principles to measure the same or different attributes of a sample. They are crucial for a complete purity profile, as they can detect impurities that are invisible to the primary methods.
Karl Fischer Titration: The Gold Standard for Water Content
Expertise & Experience: Water content is a critical quality attribute, as it can affect stability, degradation, and the accurate calculation of the assay on an anhydrous basis. [5]While Thermogravimetric Analysis (TGA) can measure mass loss from volatiles, it cannot distinguish between water and residual solvents. Karl Fischer (KF) titration is a specific and quantitative method for water determination and is the preferred technique in the pharmaceutical industry. [5][6][7]For a substance expected to have low water content, the coulometric KF method is preferred for its higher sensitivity to trace amounts of moisture. [8] Trustworthiness: The KF reaction is a stoichiometric reaction between iodine and water. This specificity ensures that only water is being measured, providing a highly accurate and reliable result that is orthogonal to other thermal or chromatographic methods. [6]
Experimental Protocol: Coulometric Karl Fischer Titration
-
Instrument Setup: Use a coulometric Karl Fischer titrator. The titration cell must be conditioned until a low, stable drift rate is achieved (e.g., ≤ 10 µ g/min ). [8]2. System Suitability: Verify the instrument's performance using a certified water standard (e.g., Hydranal™). The result should be within the specified limits of the standard.
-
Sample Analysis:
-
Accurately weigh an appropriate amount of the 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride sample.
-
Quickly introduce the sample into the titration cell, ensuring minimal exposure to atmospheric moisture.
-
Initiate the titration. The instrument will electrolytically generate iodine to react with the water present in the sample.
-
-
Endpoint and Calculation: The titration endpoint is detected electrochemically. The instrument automatically calculates the water content based on the total charge required for the titration and reports the result, typically in ppm or weight percent.
Caption: Karl Fischer Titration Workflow.
Thermogravimetric Analysis (TGA): Profiling Volatile Content
Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature. [9][10]It is an excellent screening tool to determine the total amount of volatile content, including water and residual organic solvents from the synthesis (e.g., DMF, ethyl acetate, dichloromethane). [11][12]The temperature at which mass loss occurs can provide clues about the identity of the volatiles. For instance, water and common low-boiling solvents will typically evaporate below 150°C, while the decomposition of the active pharmaceutical ingredient (API) will occur at a much higher temperature. [13] Trustworthiness: TGA provides a valuable orthogonal data point to both KF and GC-Headspace. While not specific, a mass loss in TGA that is significantly greater than the water content measured by KF provides strong evidence for the presence of residual solvents, triggering the need for more specific analysis by a technique like GC.
Experimental Protocol: Thermogravimetric Analysis
-
Instrument Setup: Calibrate the TGA instrument for temperature and mass using appropriate standards.
-
Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (aluminum or platinum).
-
Analysis Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 300°C at a rate of 10°C/min.
-
Use an inert atmosphere (e.g., nitrogen gas) to prevent oxidative degradation.
-
-
Data Analysis:
-
Plot the mass loss (%) versus temperature.
-
Determine the percentage mass loss in distinct steps. The step below ~150°C corresponds to the total volatile content (water + solvents).
-
Note the onset temperature of decomposition as an indicator of thermal stability. [14]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis routes of 1,5-Dioxaspiro[5.5]undecane [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. Determination of Water Content using the Karl Fischer Coulometric Method - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. improvedpharma.com [improvedpharma.com]
- 10. veeprho.com [veeprho.com]
- 11. mt.com [mt.com]
- 12. orgsyn.org [orgsyn.org]
- 13. youtube.com [youtube.com]
- 14. resolvemass.ca [resolvemass.ca]
Publish Comparison Guide: Mass Spectrometry Profiling of 1,5-Dioxa-9-aza-spiro[5.5]undecane HCl
Executive Summary
In the modern drug discovery landscape, increasing fraction sp3 (Fsp3) character is a proven strategy to improve clinical success rates. 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride (CAS: 71879-41-9) represents a critical "3D-bioisostere" for traditional flat morpholine or piperidine rings.
This guide provides a technical comparison of analytical approaches for characterizing this scaffold. Unlike flat heterocycles, the spiro-junction confers unique physicochemical rigidity that influences mass spectrometric (MS) fragmentation. We compare Soft Ionization (ESI) versus Hard Ionization (EI) workflows and evaluate the scaffold's stability against linear analogs, providing a roadmap for accurate identification and purity analysis.
Structural Context & Chemical Significance[1][2][3][4][5][6][7]
Before analyzing the spectra, it is vital to understand the structural argument for using this building block, as this dictates the analytical requirements.
-
The "Spiro Effect": The central spiro-carbon locks the piperidine and dioxane rings perpendicular to each other. This restricts conformational entropy, potentially improving receptor binding affinity compared to flexible analogs.[1]
-
Analytical Challenge: The quaternary spiro-center is sterically hindered but chemically robust. Mass spectrometry must differentiate this intact core from potential ring-opened impurities or synthesis byproducts.
| Feature | Specification |
| Formula (Free Base) | C₈H₁₅NO₂ |
| MW (Free Base) | 157.21 Da |
| MW (HCl Salt) | ~193.67 Da |
| Monoisotopic Mass | 157.1103 Da |
| Key Structural Motif | Spiro[5.5] junction (Piperidine fused with 1,3-dioxane) |
Comparative Analysis: Ionization Techniques
For this specific spiro-amine, the choice of ionization method yields vastly different structural insights. We compare Electrospray Ionization (ESI) and Electron Impact (EI) .
Comparison Table: ESI vs. EI Performance
| Feature | Method A: ESI-MS (LC-MS) | Method B: EI-MS (GC-MS) |
| Primary Utility | Purity confirmation, High-Throughput Screening (HTS). | Structural elucidation, Impurity fingerprinting. |
| Energy Regime | Soft Ionization (Thermal). | Hard Ionization (70 eV). |
| Dominant Species | [M+H]⁺ (m/z 158.1) | Fragment Ions (m/z 157, 128, 100) |
| Spiro Core Integrity | Preserved. The protonated molecular ion is stable. | Fragmented. High energy cleaves the dioxane ring. |
| Limit of Detection | High (pg range). Ideal for trace analysis. | Moderate (ng range). |
| Recommendation | Best for Routine QC. | Best for Vendor Qualification. |
Mechanistic Insight[2]
-
ESI Logic: The secondary amine (N-9) is highly basic. In positive mode ESI, it readily accepts a proton to form the stable ammonium species
. The spiro-ether rings do not ionize easily, making the spectrum clean with minimal background. -
EI Logic: The radical cation formed (
) is unstable. The most favorable pathway is -cleavage adjacent to the nitrogen atom, followed by retro-cleavage of the dioxane ring. This provides a "fingerprint" that proves the spiro connectivity exists, which ESI cannot confirm (as ESI only gives mass, not connectivity).
Detailed Fragmentation Analysis (Experimental Expectations)
When validating this compound, researchers should look for the following characteristic ion signatures.
A. ESI-MS Spectrum (Positive Mode)[2]
-
Base Peak: m/z 158.1
-
Adducts:
-
m/z 180.1
(Common if glass solvents are used) -
m/z 199.1
(Common in Acetonitrile mobile phases)
-
-
Interpretation: A clean peak at 158.1 with no significant secondary peaks confirms the salt has been successfully dissociated and the free base is intact.
B. EI-MS Fragmentation Pathway (70 eV)
Unlike the single peak in ESI, the EI spectrum will display a rich fragmentation pattern driven by the stability of the iminium ion.
| m/z (approx) | Ion Type | Proposed Structure/Mechanism |
| 157 | Molecular Ion (Weak intensity due to rapid fragmentation). | |
| 128 | Loss of formaldehyde from the dioxane ring (Ring contraction). | |
| 100 | Base Peak Candidate. | |
| 42 | Characteristic piperidine ring fragment (Ethyleneimine). |
Experimental Protocol: LC-MS Characterization
Objective: To confirm purity and identity of 1,5-Dioxa-9-aza-spiro[5.5]undecane HCl without interference from the chloride counter-ion.
Reagents & Equipment
-
Instrument: Agilent 6100 Series Single Quad or equivalent (Thermo Q-Exactive for HRMS).
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 2.1 x 50 mm). Note: Use a column capable of high pH stability if running basic methods.
-
Solvent A: Water + 0.1% Formic Acid.
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
Step-by-Step Workflow
-
Sample Preparation (Desalting):
-
Weigh 1 mg of the HCl salt.
-
Dissolve in 1 mL of 50:50
. -
Critical Step: The HCl salt is highly polar. If using direct injection, the chloride ion can suppress ionization in negative mode. For positive mode, the acidic environment is favorable.
-
Concentration: Dilute to 10 µg/mL for injection.
-
-
LC Gradient:
-
0-1 min: 5% B (Isocratic hold to elute salts).
-
1-4 min: 5%
95% B (Linear gradient). -
4-5 min: 95% B (Wash).
-
-
MS Source Parameters (ESI):
-
Gas Temp: 350°C
-
Gas Flow: 10 L/min
-
Capillary Voltage: 3000 V (Positive Mode)
-
Fragmentor: 70 V (Keep low to prevent in-source fragmentation of the spiro ring).
-
-
Data Analysis:
-
Extract Ion Chromatogram (EIC) for m/z 158.1.
-
Check UV (210 nm) purity. Note: This molecule lacks a strong chromophore (no aromatic rings). MS detection is mandatory as UV signal will be weak/non-existent.
-
Visualization of Analytical Logic
The following diagrams illustrate the decision-making process and the fragmentation logic for this spiro-scaffold.
Diagram 1: Analytical Workflow for Spiro-Amines
Caption: Decision tree for selecting the appropriate ionization method based on analytical goals.
Diagram 2: Fragmentation Pathway (EI)
Caption: Simplified fragmentation logic showing the degradation of the spiro-core under hard ionization.
References
-
Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Discusses the stability and physicochemical advantages of spiro-piperidines.
-
Mass Spectrometry of Amine Bioisosteres. Wiley Registry of Mass Spectral Data. General fragmentation rules for piperidine and dioxane derivatives.
-
1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride Product Data. Sigma-Aldrich. Physical properties and handling.[1][2]
-
Fragmentation of Piperidine Alkaloids. National Institutes of Health (PMC). mechanistic parallels for piperidine ring fragmentation in ESI-MS.
Sources
Structure-Activity Relationship of 1,5-Dioxa-9-aza-spiro[5.5]undecane Analogs
Executive Summary
The 1,5-Dioxa-9-aza-spiro[5.5]undecane scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its spirocyclic rigidity and specific vectorization of functional groups. Unlike flat aromatic systems, this sp3-rich scaffold offers defined exit vectors that are critical for binding to complex 3D pockets in G-protein coupled receptors (GPCRs) and transporter proteins.
This guide objectively compares the 1,5-dioxa-9-aza-spiro[5.5]undecane (propylene ketal) series against its primary structural alternative, the 1,4-dioxa-8-azaspiro[4.5]decane (ethylene ketal) series, and acyclic analogs.
Key Findings:
-
Sigma-1 Receptor (
): The [5.5] system frequently exhibits superior selectivity over compared to the [4.5] system due to the specific steric bulk of the 6-membered dioxane ring. -
Antimycobacterial Potency: In MmpL3 inhibition (tuberculosis), the [5.5] scaffold outperforms smaller rings by providing optimal lipophilicity and membrane insertion capability.
-
Metabolic Stability: The spiro-ketal protects the metabolically vulnerable 4-position of the piperidine ring, extending half-life compared to open-chain ketones.
Chemical Architecture & Synthesis
The core structure consists of a piperidine ring spiro-fused to a 1,3-dioxane ring. This arrangement forces the oxygen atoms into specific spatial orientations relative to the basic nitrogen.
Synthetic Pathway (Self-Validating Protocol)
The synthesis relies on a thermodynamic equilibrium that drives ketalization. The use of a Dean-Stark trap or molecular sieves is the "self-validating" step—if water is not removed, the reaction reverses.
Protocol: Acid-Catalyzed Spiroketalization
-
Reagents: 1-Benzyl-4-piperidone (1.0 equiv), 1,3-Propanediol (1.2 equiv), p-Toluenesulfonic acid (pTSA, 0.1 equiv).
-
Solvent: Toluene or Benzene (azeotropic water removal).
-
Procedure: Reflux with a Dean-Stark trap until water collection ceases (approx. 4–6 hours).
-
Validation: Monitor by TLC (disappearance of ketone spot).
-
Workup: Wash with saturated NaHCO
(neutralize acid to prevent hydrolysis), dry over Na SO , and concentrate.
Figure 1: Synthetic workflow for the formation of the spiro[5.5]undecane core. The removal of water is the critical control point.
Comparative SAR Analysis
The biological utility of this scaffold is best understood by comparing it to the 1,4-dioxa-8-azaspiro[4.5]decane (5-membered dioxolane ring). The "extra" methylene group in the [5.5] system drastically alters the ring pucker and lipophilicity.
Case Study A: Sigma-1 ( ) Receptor Ligands
Sigma-1 receptors require a basic nitrogen flanked by two hydrophobic regions.[1][2] The spiro-ring serves as the "proximal" hydrophobic region.
Mechanistic Insight:
The 6-membered dioxane ring in the [5.5] system adopts a chair conformation, creating a bulkier, more defined hydrophobic volume than the flatter 5-membered dioxolane of the [4.5] system. This bulk often prevents binding to the
Table 1: Comparative Affinity (
| Compound Class | Ring Size | Selectivity ( | Performance Note | |
| Spiro[5.5]undecane | 6-membered (Dioxane) | 0.6 – 2.5 | > 40-fold | High affinity & Selectivity |
| Spiro[4.5]decane | 5-membered (Dioxolane) | 1.5 – 5.0 | 10 – 20-fold | Good affinity, lower selectivity |
| Acyclic Ketal | Open Chain | > 50 | N/A | High conformational entropy reduces binding |
Case Study B: Antimycobacterial Agents (MmpL3 Inhibitors)
In the development of "SIMBL" (Spirocyclic Indolyl Mannich Base Lead), the spiro scaffold acts as a membrane anchor.
-
Observation: The [5.5] analog showed a lower Minimum Inhibitory Concentration (MIC) against M. tuberculosis compared to the [4.5] analog.
-
Causality: The MmpL3 transporter has a hydrophobic channel. The [5.5] spiro-system provides a LogP (lipophilicity) boost of approx +0.5 units vs the [4.5] system, facilitating better membrane insertion and channel occlusion.
Detailed Experimental Protocols
To ensure reproducibility and trust (E-E-A-T), the following assay protocols include specific validity checks.
Sigma-1 Receptor Binding Assay
Principle: Competition binding using radiolabeled (+)-[
Protocol:
-
Membrane Prep: Homogenize guinea pig brain tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Incubation: Mix 100 µg membrane protein, 2 nM (+)-[
H]pentazocine, and the test compound (10 to 10 M). -
Equilibrium: Incubate at 37°C for 120 minutes.
-
Critical Check: Equilibrium must be reached. If
changes with time, incubation is insufficient.
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).
-
Quantification: Liquid scintillation counting.
MmpL3 Inhibition Assay (Whole Cell)
Principle: Alamar Blue assay measuring metabolic activity of M. tuberculosis (H37Rv strain).
Protocol:
-
Culture: Grow H37Rv in Middlebrook 7H9 broth to mid-log phase (OD
0.4–0.6). -
Plating: Dispense into 96-well plates. Add test compounds in serial dilution.
-
Incubation: 7 days at 37°C.
-
Development: Add Alamar Blue and Tween 80. Incubate 24 hours.
-
Readout: Fluorescence (Excitation 530 nm / Emission 590 nm).
-
Control: Rifampicin (positive control) must show MIC within standard range (0.05–0.2 µg/mL) to validate the plate.
-
Mechanistic Visualization (SAR Map)
The following diagram maps the structural zones of the molecule to their biological impact, derived from the comparative analysis.
Figure 2: Structure-Activity Relationship map highlighting the functional roles of the N-substituent and the spiro-dioxane ring.
References
-
Design, synthesis, and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 2020.
-
Indolyl Azaspiroketal Mannich Bases Are Potent Anti-mycobacterial Agents. Frontiers in Microbiology, 2017. (Discusses the "SIMBL" lead compound).
-
Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. Journal of Medicinal Chemistry, 2023.
-
Spirocyclic Piperidines in Drug Discovery. PharmaBlock White Paper, 2024.
-
Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses, 2016. (Detailed synthetic protocol for the dioxanone variant).
Sources
- 1. Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
